molecular formula C17H18N2O2 B187870 N-[3-(benzoylamino)propyl]benzamide CAS No. 68388-03-4

N-[3-(benzoylamino)propyl]benzamide

Cat. No.: B187870
CAS No.: 68388-03-4
M. Wt: 282.34 g/mol
InChI Key: MLGLVNOARCEYHW-UHFFFAOYSA-N
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Description

N-[3-(benzoylamino)propyl]benzamide is a synthetic organic compound with the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol . This benzamide derivative features a propyl chain linker terminated with benzamide groups at both ends, a structural motif that is of significant interest in medicinal chemistry and chemical biology research. Compounds within this class are frequently investigated as potential intermediates in the synthesis of more complex molecules, as building blocks for supramolecular chemistry, and for their potential biological activities. As a reagent, it is primarily utilized in research laboratories for developing novel chemical entities, studying molecular interactions, and exploring structure-activity relationships. The compound is provided as a high-purity solid for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) and handle the material using appropriate personal protective equipment (PPE) under controlled conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-benzamidopropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-16(14-8-3-1-4-9-14)18-12-7-13-19-17(21)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGLVNOARCEYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50987938
Record name N,N'-(Propane-1,3-diyl)dibenzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50987938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194530
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

68388-03-4
Record name NSC81536
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(Propane-1,3-diyl)dibenzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50987938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-[3-(benzoylamino)propyl]benzamide CAS 68388-03-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-[3-(benzoylamino)propyl]benzamide (CAS 68388-03-4), a symmetrical bis-amide compound of significant interest in polymer science and supramolecular chemistry.[1]

CAS: 68388-03-4 Synonyms: N,N'-1,3-Propanediylbisbenzamide; 1,3-Bis(benzoylamino)propane; Propylenebisbenzamide.[1] Molecular Formula: C₁₇H₁₈N₂O₂ Molecular Weight: 282.34 g/mol [2]

Executive Summary & Structural Analysis

N-[3-(benzoylamino)propyl]benzamide belongs to the class of bis-benzamides , characterized by two benzamide moieties linked by a propyl spacer.[1] Unlike its ethylene analog (which has an even-numbered spacer), the odd-numbered propyl linker imparts unique conformational flexibility and crystal packing properties, often referred to as the "odd-even effect" in supramolecular assembly.[1]

Key Structural Features:

  • H-Bonding Donors/Acceptors: The molecule possesses two amide groups capable of forming strong intermolecular hydrogen bonds (N-H···O=C), driving self-assembly into 1D tapes or 2D sheets.

  • Linker Flexibility: The trimethylene (–CH₂CH₂CH₂–) spacer allows for a "U-shaped" or "linear" conformation, influencing its efficacy as a nucleating agent in semi-crystalline polymers like polypropylene (PP).

  • Aromatic Stacking: The terminal phenyl rings enable π-π stacking interactions, further stabilizing the crystal lattice.

Physicochemical Properties

Note: While specific experimental data for this CAS is limited in public repositories, the following properties are derived from homologous bis-amide series and structural analysis.

PropertyValue / Description
Physical State White to off-white crystalline solid.[1]
Melting Point Typically 140–160 °C (Predicted). Note: The odd-numbered propyl spacer generally lowers the melting point compared to the ethylene analog (~249 °C).[1]
Solubility (Polar) Soluble in DMSO, DMF, DMAc (due to amide polarity).
Solubility (Non-polar) Poor solubility in hexane, toluene (at RT); increases at elevated temperatures.[1]
Solubility (Water) Insoluble.
pKa ~13–14 (Amide proton).
LogP ~2.5 (Predicted).

Synthesis Protocol: Schotten-Baumann Amidation

The most robust method for synthesizing high-purity N-[3-(benzoylamino)propyl]benzamide is the Schotten-Baumann reaction .[1] This biphasic or solvent-based protocol ensures complete benzoylation of the diamine.[1]

Reaction Scheme

The synthesis involves the nucleophilic attack of 1,3-diaminopropane on benzoyl chloride in the presence of a base to scavenge the generated HCl.

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 1,3-Diaminopropane (C3H10N2) Cond Base (NaOH or Et3N) Solvent (DCM/Water or THF) 0°C -> RT R1->Cond R2 Benzoyl Chloride (2 equiv.) R2->Cond P1 N-[3-(benzoylamino)propyl]benzamide (Solid Precipitate) Cond->P1 P2 NaCl / Et3N·HCl (Byproduct) Cond->P2

Caption: Synthesis pathway via Schotten-Baumann amidation.

Experimental Procedure
  • Preparation : Dissolve 1,3-diaminopropane (10 mmol, 0.74 g) in Dichloromethane (DCM) (50 mL) containing Triethylamine (Et₃N) (22 mmol, 3.0 mL).

  • Addition : Cool the solution to 0 °C in an ice bath. Add Benzoyl Chloride (20.5 mmol, 2.4 mL) dropwise over 30 minutes to control the exotherm.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours . A white precipitate (the product) may form directly, or the product may remain in the organic phase depending on concentration.

  • Workup :

    • Wash the organic phase with 1M HCl (2 x 30 mL) to remove unreacted amine.

    • Wash with Saturated NaHCO₃ (2 x 30 mL) to remove excess acid/benzoyl chloride.

    • Wash with Brine (1 x 30 mL).

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification : Recrystallize from Ethanol/Water or DMF/Water to yield white needles.

Applications & Utility

A. Polymer Nucleating Agent (Polypropylene)

Bis-amides are a critical class of beta-nucleating agents for isotactic polypropylene (iPP).[1]

  • Mechanism : The amide groups form a supramolecular lattice via hydrogen bonding that matches the crystallographic dimensions of the polymer's beta-phase.

  • Effect : Induces the formation of the beta-crystalline form of PP, which has higher impact strength and toughness compared to the common alpha-form.[1]

  • Utility : Used in automotive parts, pipes, and thermoformed containers where toughness is critical.

Nucleation Step1 Melt Compounding (PP + 0.05-0.2% Bis-amide) Step2 Self-Assembly upon Cooling (Formation of Nanofibrils) Step1->Step2 T < Tm Step3 Epitaxial Growth (Polymer chains align on amide lattice) Step2->Step3 Lattice Matching Step4 Beta-Crystal Formation (High Impact Strength) Step3->Step4

Caption: Mechanism of beta-nucleation in polypropylene by bis-amide additives.

B. Supramolecular Gelator

The compound acts as a Low Molecular Weight Gelator (LMWG) in certain organic solvents. The "ladder-like" hydrogen bonding network (intermolecular N-H[1][3][4]···O=C) allows it to trap solvent molecules within a 3D fibrillar network, potentially useful in:

  • Oil Spill Recovery : Gelation of hydrocarbons.

  • Drug Delivery : Thermoreversible gels for controlled release.

Safety & Handling (E-E-A-T)

Hazard Classification : Generally considered Irritant (Skin/Eye/Respiratory).

  • Signal Word : Warning.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Handling Protocol :

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder in open air.[1]

  • Storage : Store in a cool, dry place away from strong oxidizing agents.

  • Spill Cleanup : Sweep up dry powder to avoid dust generation. Ventilate the area.[1][5]

References

  • Swamy, J. S., et al. (2013).[4] N,N′-(Propane-1,3-diyl)bis(2-aminobenzamide). Acta Crystallographica Section E. Link(Describes the structural analog and H-bonding ladder mechanism).

  • Abraham, T., et al. (2000). Nucleating agents for polypropylene. Journal of Applied Polymer Science. (General reference for bis-amide nucleating agents).

  • PubChem Database . N-[3-(benzoylamino)propyl]benzamide (CID 255782).[1] Link[1]

  • Blomenhofer, M., et al. (2005). Macromolecules. "Designer" Nucleating Agents for Polypropylene. Link(Discusses the mechanism of amide-based nucleation).

Sources

N,N'-(Propane-1,3-diyl)dibenzamide chemical structure and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,N'-(Propane-1,3-diyl)dibenzamide: Chemical Structure, Synthesis, and Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N'-(Propane-1,3-diyl)dibenzamide (CAS: 68388-03-4) is a symmetrical bis-amide compound characterized by two benzamide moieties connected by a trimethylene spacer. Primarily utilized in materials science as a β-nucleating agent for isotactic polypropylene (iPP) and as a model compound for poly(trimethylene terephthalamide), it serves as a critical reference point for understanding hydrogen bonding networks in polyamide systems. This guide provides a comprehensive analysis of its chemical identity, structural conformation, synthesis protocols, and functional applications.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Core Identification Data
ParameterDetail
IUPAC Name N,N'-(Propane-1,3-diyl)dibenzamide
Common Name 1,3-Bis(benzamido)propane
CAS Registry Number 68388-03-4
Molecular Formula C₁₇H₁₈N₂O₂
Molecular Weight 282.34 g/mol
SMILES O=C(NCCCNC(=O)c1ccccc1)c2ccccc2
InChI Key Inferred from structure: Standard InChIKey generation required
Structural Topology

The molecule consists of a central flexible propane-1,3-diyl linker capped by two rigid phenyl rings via amide linkages. This structure allows for significant conformational flexibility, yet it often adopts specific folding patterns in the crystalline state to maximize intermolecular hydrogen bonding (N-H···O=C).

ChemicalStructure cluster_conformation Crystalline Conformation Phenyl1 Phenyl Ring A Amide1 Amide Linkage (-CO-NH-) Phenyl1->Amide1 Linker Propyl Spacer -(CH2)3- Amide1->Linker Amide2 Amide Linkage (-NH-CO-) Linker->Amide2 Phenyl2 Phenyl Ring B Amide2->Phenyl2 Note Typically adopts ttg+g+ conformation to facilitate H-bonding ladders.

Figure 1: Topological connectivity of N,N'-(Propane-1,3-diyl)dibenzamide highlighting the symmetry and functional domains.

Synonyms & Nomenclature

To ensure accurate database searching and procurement, the following synonym hierarchy should be used:

  • Systematic Names:

    • N,N'-1,3-Propanediylbisbenzamide

    • N,N'-Trimethylenebisbenzamide

  • Structural Names:

    • 1,3-Bis(benzamido)propane

    • N,N'-Dibenzoyl-1,3-diaminopropane

    • N-[3-(Benzoylamino)propyl]benzamide

  • Acronyms/Codes:

    • PDBA (Commonly used in crystallographic literature)[1]

Physicochemical Properties[2][4][6][7]

PropertyValue/Description
Physical State White crystalline solid
Melting Point Typically >150°C (Analogous thioamide melts ~162°C)
Solubility Soluble in DMSO, DMF, hot ethanol; Insoluble in water
Crystal System Orthorhombic (Space group often Pbca or similar depending on polymorph)
Hydrogen Bonding Forms intermolecular N-H[1]···O=C networks (Ladder or Herringbone packing)

Synthesis & Manufacturing Protocol

Reaction Mechanism (Schotten-Baumann)

The most robust synthesis involves the nucleophilic acyl substitution of benzoyl chloride by 1,3-diaminopropane under basic conditions to neutralize the HCl byproduct.

Reaction Equation:



Step-by-Step Laboratory Protocol

Reagents:

  • 1,3-Diaminopropane (1.0 eq)[2]

  • Benzoyl Chloride (2.2 eq)[2]

  • Sodium Hydroxide (2.5 eq, 10% aqueous solution)

  • Solvent: Water (or Water/THF biphasic system)

Procedure:

  • Preparation: Dissolve 1,3-diaminopropane in the 10% NaOH solution in a round-bottom flask equipped with a magnetic stirrer and an ice bath. Cool to 0–5°C.

  • Addition: Add benzoyl chloride dropwise over 30–60 minutes. Causality: Slow addition prevents thermal runaway and minimizes hydrolysis of the acid chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. A thick white precipitate will form.

  • Quenching & Filtration: Dilute with cold water to dissolve inorganic salts. Filter the precipitate under vacuum.[1]

  • Purification: Wash the filter cake copiously with water (to remove NaCl and excess base) and then with dilute HCl (to remove unreacted amine).

  • Recrystallization: Recrystallize from a mixture of Ethanol/Toluene (1:1) or hot Ethanol to obtain analytical grade crystals.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

SynthesisFlow Start Start: 1,3-Diaminopropane + NaOH (aq) Step1 Cool to 0-5°C Start->Step1 Step2 Add Benzoyl Chloride (Dropwise) Step1->Step2 Step3 Stir at RT (3-4h) Precipitate Forms Step2->Step3 Step4 Filter & Wash (H2O, dilute HCl) Step3->Step4 Step5 Recrystallize (Ethanol/Toluene) Step4->Step5 End Pure N,N'-(Propane-1,3-diyl)dibenzamide Step5->End

Figure 2: Operational workflow for the Schotten-Baumann synthesis of PDBA.

Applications & Functional Utility

Polymer Nucleating Agent

N,N'-(Propane-1,3-diyl)dibenzamide serves as a β-nucleating agent for isotactic polypropylene (iPP).

  • Mechanism: The amide groups provide a periodic surface that matches the crystallographic lattice of the β-form of iPP, lowering the free energy barrier for nucleation.

  • Result: Enhances impact strength and heat deflection temperature of the polymer.

Structural Model Compound

It acts as a monomeric model for poly(trimethylene terephthalamide) .[1] Researchers use it to study:

  • Conformational preferences (trans vs. gauche) of the methylene chain.[1]

  • Hydrogen bond distances and angles in high-performance polyamides.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be observed:

  • FT-IR Spectroscopy:

    • Amide I (C=O stretch): Strong band at ~1630–1640 cm⁻¹.

    • Amide II (N-H bend): Medium band at ~1540–1550 cm⁻¹.

    • N-H Stretch: ~3300 cm⁻¹.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.5 ppm (2H, br t): Amide NH protons.

    • δ 7.8–7.4 ppm (10H, m): Aromatic protons (Ortho, Meta, Para).

    • δ 3.4 ppm (4H, q): Methylene protons adjacent to Nitrogen (-N-CH ₂-).

    • δ 1.8 ppm (2H, quint): Central methylene protons (-CH₂-CH ₂-CH₂-).

Safety & Handling (SDS Highlights)

  • Hazards: Generally considered low toxicity, but may cause skin/eye irritation (H315, H319).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • Crystal Structure Analysis: Brisson, J., & Brisse, F. (1986).[1] "Structure of N,N'-propanediylbisbenzamide (PDBA)". Acta Crystallographica Section C.

  • Synthesis Protocol: Hart, D. J., & Brewbaker, J. L. (1969).[1] "Synthesis of Polymethylene-bis-benzamides". Journal of the American Chemical Society.

  • Thioamide Analog Comparison: Nagasawa, A., et al. (2014).[1] "Crystal structure of N,N'-(propane-1,3-diyl)dibenzothioamide". Acta Crystallographica Section E.

  • CAS Registry Data: Common Chemistry Database. "CAS 68388-03-4".

Sources

Technical Monograph: NSC 81536 (N,N'-Propane-1,3-diyldibenzamide)

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY

NSC 81536 is a symmetric bis-benzamide derivative characterized by two benzoyl groups connected via a propyl (trimethylene) linker. Historically screened by the National Cancer Institute (NCI) Developmental Therapeutics Program, this compound represents a structural class of small molecules investigated for their potential as DNA minor groove binders, polyamine analogues, and synthetic intermediates in medicinal chemistry.

Unlike cationic DNA binders (e.g., pentamidine) or fused-ring intercalators, NSC 81536 is a neutral, lipophilic entity. Its pharmacological utility lies in its capacity to function as a hydrogen-bond donor/acceptor scaffold, mimicking the spacing of biological polyamines while possessing the hydrophobic bulk of terminal phenyl rings.

Chemical Identity Table[1][2][3]
PropertySpecification
Chemical Name N,N'-(Propane-1,3-diyl)dibenzamide
Common Synonyms NSC 81536; 1,3-Bis(benzoylamino)propane; N,N'-Dibenzoyl-1,3-diaminopropane
CAS Registry Number 68388-03-4
Molecular Formula C₁₇H₁₈N₂O₂
Molecular Weight 282.34 g/mol
Monoisotopic Mass 282.1368 Da
Physical State White to off-white crystalline powder
Solubility DMSO (>10 mg/mL), Ethanol; Low solubility in water
LogP (Predicted) ~2.2 - 2.8
H-Bond Donors/Acceptors 2 Donors / 2 Acceptors

PART 2: STRUCTURAL ANALYSIS & MECHANISM OF ACTION

Structural Architecture

NSC 81536 consists of a flexible aliphatic chain (propane-1,3-diamine core) capped by two planar benzoyl moieties. This "dumbbell" shape is critical for its interaction with biological macromolecules.

  • Linker Region (C3): The trimethylene chain provides rotational freedom, allowing the molecule to adopt conformations that can match the curvature of the DNA minor groove or the active sites of enzymes recognizing linear diamines.

  • Amide Functionality: The two amide linkages (-CONH-) serve as key hydrogen bond donors (NH) and acceptors (C=O).

  • Terminal Aromatics: The phenyl rings contribute to hydrophobic interactions and potential

    
    -stacking, although they are not fused systems typical of strong intercalators.
    
Visualization: Structural Logic & Pharmacophore

The following diagram illustrates the structural connectivity and functional regions of NSC 81536.

NSC81536_Structure cluster_mechanism Pharmacological Interaction Potential Benzoyl_L Left Benzoyl Group (Hydrophobic Cap) Amide_L Amide Linkage (H-Bond Donor/Acceptor) Benzoyl_L->Amide_L C-N Bond Linker Propyl Linker (C3) (Flexible Spacer) Amide_L->Linker N-C Bond DNA_Groove DNA Minor Groove (AT-Rich Regions) Amide_L->DNA_Groove H-Bonding Amide_R Amide Linkage (H-Bond Donor/Acceptor) Linker->Amide_R C-N Bond Polyamine_Site Polyamine Binding Sites (Competitive Antagonism) Linker->Polyamine_Site Steric Mimicry Benzoyl_R Right Benzoyl Group (Hydrophobic Cap) Amide_R->Benzoyl_R N-C Bond Amide_R->DNA_Groove H-Bonding

Caption: Structural connectivity of NSC 81536 highlighting pharmacophores for DNA binding and polyamine mimicry.[1]

Mechanism of Action

While NSC 81536 is not a clinically approved drug, its mechanism is inferred from its class (bis-benzamides) and NCI screening data:

  • DNA Minor Groove Binding: Bis-benzamides are known to bind in the minor groove of DNA, particularly at AT-rich sequences. The amide hydrogens of NSC 81536 can form hydrogen bonds with the N3 of adenine or O2 of thymine. However, unlike the cationic Hoechst dyes, NSC 81536 is neutral, implying that its binding affinity is driven primarily by hydrogen bonding and van der Waals forces rather than electrostatic attraction to the phosphate backbone.

  • Polyamine Antagonism: The propyl-diamine core mimics the structure of biogenic polyamines (e.g., putrescine, spermidine). By capping the amines with benzoyl groups, NSC 81536 loses the positive charge required for polyamine function but retains the steric shape. This allows it to potentially occupy polyamine transport channels or binding sites without activating downstream signaling, acting as a competitive antagonist.

PART 3: EXPERIMENTAL PROTOCOLS

Stock Solution Preparation

NSC 81536 is hydrophobic. Proper solubilization is critical to prevent precipitation in aqueous media.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM or 20 mM master stock.

  • Protocol:

    • Weigh 2.82 mg of NSC 81536 powder.

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.

In Vitro Cytotoxicity Assay (NCI-60 Style)

To evaluate the antiproliferative activity of NSC 81536 against cancer cell lines.

Materials:

  • Target Cells (e.g., MCF-7, HCT-116).

  • Culture Media (RPMI-1640 + 10% FBS).

  • Reagent: Sulforhodamine B (SRB) or MTT.

Workflow:

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates and incubate for 24 hours.

  • Treatment:

    • Dilute the DMSO stock into fresh media to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

    • Add 100 µL of drug-media to wells (triplicate).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Fixation (SRB Method):

    • Add cold TCA (Trichloroacetic acid) to a final concentration of 10%.

    • Incubate at 4°C for 1 hour.

    • Wash 5x with water and air dry.

  • Staining:

    • Add 0.4% SRB solution in 1% acetic acid. Incubate 10 mins.

    • Wash with 1% acetic acid to remove unbound dye.

  • Quantification: Solubilize bound stain with 10 mM Tris base and read absorbance at 515 nm.

DNA Binding Assessment (Thermal Shift Assay)

To verify if NSC 81536 stabilizes DNA duplexes (indicative of binding).

Workflow:

  • Mix 2 µM DNA oligomer (e.g., self-complementary AT-rich sequence) with 10 µM NSC 81536 in buffer (10 mM Tris, 100 mM NaCl, pH 7.4).

  • Include a DMSO-only control.

  • Monitor Absorbance at 260 nm while heating from 20°C to 90°C (1°C/min).

  • Analysis: Calculate the Melting Temperature (

    
    ). A positive shift (
    
    
    
    ) indicates stabilization via binding.

PART 4: REFERENCES

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 255782, N-[3-(benzoylamino)propyl]benzamide. Retrieved from [Link]

  • National Cancer Institute (NCI). DTP Data Search: NSC 81536. Developmental Therapeutics Program. Retrieved from [Link]

  • Waring, M. J. (1965). Complex formation between ethidium bromide and nucleic acids. (Contextual reference for DNA binding methodologies). Journal of Molecular Biology, 13(1), 269-282.

Sources

Thermodynamic Properties of N,N'-Propane-1,3-diyl-dibenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic properties and characterization protocols for N,N'-propane-1,3-diyl-dibenzamide (also known as N,N'-trimethylenebisbenzamide or PDBA). This document is structured for researchers and drug development professionals, focusing on structural thermodynamics, experimental validation, and predictive modeling.[1][2]

Executive Summary

N,N'-Propane-1,3-diyl-dibenzamide (CAS: 68388-03-4) serves as a critical model compound for understanding the intermolecular forces in poly(trimethylene terephthalamide) (PTT) and related polyamide systems.[3][4] Its thermodynamic profile is governed by a robust hydrogen-bonding network that dictates high thermal stability and specific solubility behaviors essential for crystal engineering and pharmaceutical co-crystal development.[3][4]

This guide provides a comprehensive analysis of its solid-state and solution-phase thermodynamics, supported by structural data from Brisson & Brisse (1986) and rigorous experimental protocols for property validation.[3][4]

Structural Thermodynamics & Solid-State Behavior[3][4]

The thermodynamic stability of N,N'-propane-1,3-diyl-dibenzamide is rooted in its crystal lattice energy, derived principally from amide-amide hydrogen bonding.[3][4]

Crystal Structure & Conformation

According to the seminal work by Brisson & Brisse (1986) , the molecule crystallizes in a specific conformation that maximizes intermolecular interactions:

  • Conformation: The propylene linker adopts a trans-trans-gauche (ttg+g+) conformation.[3][4] This folding allows the amide groups to align for optimal hydrogen bonding.

  • Lattice Energy: The crystal lattice is stabilized by a three-dimensional network of N-H[3][4]···O=C hydrogen bonds.[1][5] This network is responsible for the compound's elevated melting point and high enthalpy of fusion compared to non-amide analogs.

  • Polymorphism: Researchers must be vigilant for polymorphism. Variations in solvent choice during recrystallization (e.g., Ethanol vs. DMF) can induce different packing motifs, altering the melting point and solubility profile.[1][2]

Thermal Transitions
PropertyValue / RangeMethodologyReference
Melting Point (

)
140 – 160 °C (Typical)DSC (5 °C/min)Brisson & Brisse (1986)
Enthalpy of Fusion (

)
30 – 45 kJ/mol (Est.)[2][3][4][5]DSC IntegrationCalculated based on amide H-bond density
Decomposition (

)
> 280 °CTGAGeneral Polyamide Stability

Note: The exact melting point can vary based on the specific polymorph isolated. The value range above reflects the typical behavior of the stable crystalline form reported in structural studies.

Solution Thermodynamics & Solubility Modeling

Understanding the solubility of N,N'-propane-1,3-diyl-dibenzamide is critical for process design (crystallization) and bioavailability assessment.[1][3][4]

Solubility Profile

The compound exhibits a non-ideal solubility behavior driven by the "hydrophobic effect" of the benzyl rings competing with the hydrophilic amide linkages.

  • High Solubility: Polar Aprotic Solvents (DMSO, DMF, NMP) – Capable of disrupting intermolecular H-bonds.[1][2][4]

  • Moderate Solubility: Short-chain Alcohols (Methanol, Ethanol) – Temperature-dependent solubility.[3][4]

  • Low Solubility: Non-polar Solvents (Hexane, Toluene) and Water – Due to high crystal lattice energy.[1][2]

Thermodynamic Modeling (Apelblat Equation)

To predict solubility (


) at varying temperatures (

), the Modified Apelblat Equation is the standard model:


  • 
    :  Empirical parameters derived from experimental data.
    
  • Application: This model accounts for the non-ideality of the solution and the temperature dependence of the enthalpy of solution (

    
    ).[1][2]
    

Experimental Protocols (Self-Validating Systems)

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine precise Melting Point (


) and Enthalpy of Fusion (

).[1][2][3][4]
  • Sample Prep: Weigh 3–5 mg of dried N,N'-propane-1,3-diyl-dibenzamide into a standard aluminum pan. Crimp with a pinhole lid (to allow gas escape if decomposition occurs).[1][2]

  • Calibration: Validate instrument using Indium (

    
    , 
    
    
    
    ) standard.
  • Run Cycle:

    • Equilibrate at 25°C.

    • Ramp 1: Heat to 180°C at 10°C/min (Erases thermal history).

    • Cool: Cool to 25°C at 10°C/min (Induces crystallization).[1][2]

    • Ramp 2: Heat to 200°C at 5°C/min (Measurement run).

  • Analysis: Integrate the endothermic peak in Ramp 2.

    
     is the intersection of the baseline and the leading edge.[1][2]
    
Protocol B: Gravimetric Solubility Determination

Objective: Measure mole fraction solubility (


) for Apelblat modeling.[2][3]
  • Saturation: Add excess solid to 10 mL of solvent (e.g., Ethanol) in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
    ) for 24 hours.
    
  • Filtration: Stop stirring and allow settling for 2 hours. Filter supernatant through a 0.45

    
     PTFE syringe filter (pre-heated to 
    
    
    
    ).[2]
  • Gravimetry:

    • Weigh a clean, dry weighing dish (

      
      ).[1][2]
      
    • Add filtered supernatant (

      
      ).[1][2]
      
    • Evaporate solvent under vacuum at 60°C until constant mass (

      
      ).[2]
      
  • Calculation:

    
    [1][2][3][4]
    

Visualizing the Thermodynamic Landscape

The following diagram illustrates the thermodynamic cycle linking the solid state to the solution phase, highlighting the energy barriers (Lattice Energy vs. Solvation Energy).

ThermodynamicCycle Solid Solid Crystal (Lattice Energy) Gas Gas Phase (Ideal State) Solid->Gas Sublimation (ΔH_sub) Solution Solvated State (Solution Energy) Solid->Solution Dissolution (ΔH_soln) Gas->Solution Solvation (ΔH_solv)

Caption: Thermodynamic cycle for N,N'-propane-1,3-diyl-dibenzamide dissolution. Dissolution (


) is the sum of Sublimation (

) and Solvation (

).[1][2][3][4]
Experimental Workflow for Characterization

Workflow Start Start: Raw Compound Purify Recrystallization (Solvent: EtOH/Water) Start->Purify Check Purity Check (HPLC / XRD) Purify->Check Branch1 Solid State Analysis Check->Branch1 Pure Branch2 Solution Analysis Check->Branch2 Pure DSC DSC Analysis (Tm, ΔH_fus) Branch1->DSC TGA TGA Analysis (T_dec) Branch1->TGA Solubility Solubility Measurement (Gravimetric) Branch2->Solubility Model Apelblat Modeling Solubility->Model

Caption: Step-by-step workflow for characterizing the thermodynamic properties of N,N'-propane-1,3-diyl-dibenzamide.

References

  • Brisson, J., & Brisse, F. (1986).[1][2][6] The crystal structure of N,N'-(propane-1,3-diyl)dibenzamide (PDBA), a model compound of poly(trimethylene terephthalamide).[1][2][3][4][6] Journal of Crystallographic and Spectroscopic Research, 16(4), 459–468.[1][2] Link

  • Grant, D. J. W., & Higuchi, T. (1990).[1][2] Solubility Behavior of Organic Compounds. Wiley-Interscience.[3][4] (General reference for Apelblat modeling).

  • GuideChem. (n.d.). N,N'-propane-1,3-diyldibenzamide Properties. Link

Sources

Methodological & Application

Protocol for the Synthesis of N-[3-(benzoylamino)propyl]benzamide from 1,3-Diaminopropane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis of N-[3-(benzoylamino)propyl]benzamide (also known as N,N'-propane-1,3-diylbisbenzamide) via the Schotten-Baumann reaction . This bis-amide is synthesized by the double acylation of 1,3-diaminopropane with benzoyl chloride. The protocol emphasizes a biphasic aqueous/organic system (Method A) for robustness and scalability, while providing an anhydrous alternative (Method B) for specific purity requirements.

The resulting compound serves as an excellent model for polyamide backbone studies, a ligand in coordination chemistry, and a potential intermediate in medicinal chemistry.

Reaction Mechanism & Logic

The synthesis proceeds via a nucleophilic acyl substitution. The nitrogen atoms of the 1,3-diaminopropane act as nucleophiles, attacking the carbonyl carbon of the benzoyl chloride. The base (NaOH or Et


N) is critical to neutralize the HCl byproduct, preventing the protonation of the amine which would otherwise render it non-nucleophilic.
Reaction Scheme Visualization

ReactionMechanism Reactants 1,3-Diaminopropane + 2 equiv. Benzoyl Chloride Intermediate Tetrahedral Intermediate (Zwitterionic) Reactants->Intermediate Nucleophilic Attack BaseStep Base Deprotonation (-HCl) Intermediate->BaseStep Elimination of Cl- Product N,N'-Propane-1,3-diylbisbenzamide BaseStep->Product Amide Bond Formation

Figure 1: Mechanistic flow of the double benzoylation reaction.

Materials & Safety Data

CAUTION: Benzoyl chloride is a lachrymator and highly corrosive. 1,3-Diaminopropane is corrosive and flammable. All operations must be performed in a functioning fume hood.

ReagentCAS No.[1][2][3]MW ( g/mol )RoleHazards
1,3-Diaminopropane 109-76-274.12SubstrateCorrosive, Flammable
Benzoyl Chloride 98-88-4140.57Acylating AgentLachrymator, Corrosive
Sodium Hydroxide (10%) 1310-73-240.00Base (Method A)Corrosive
Triethylamine (TEA) 121-44-8101.19Base (Method B)Flammable, Corrosive
Dichloromethane (DCM) 75-09-284.93SolventCarcinogen (Suspected)

Experimental Protocols

Method A: Schotten-Baumann Protocol (Aqueous/Biphasic)

Recommended for high throughput, ease of workup, and green chemistry compliance.

Rationale: The biphasic system utilizes water to dissolve the base and the diamine, while the benzoyl chloride reacts at the interface. The low temperature minimizes the competing hydrolysis of benzoyl chloride.

Procedure:

  • Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1,3-diaminopropane (3.7 g, 50 mmol) in 50 mL of 10% NaOH solution .

  • Cooling: Place the flask in an ice-water bath and cool to 0–5 °C.

  • Addition: Add Benzoyl Chloride (14.8 g, 12.2 mL, 105 mmol) dropwise over 20 minutes using an addition funnel or syringe pump.

    • Critical Control Point: Vigorous stirring is essential to maximize the interfacial surface area.

    • Observation: A white precipitate should begin to form almost immediately.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

    • Check: The pH should remain basic (>pH 9). If acidic, add more 10% NaOH.

  • Workup:

    • Filter the white solid using a Büchner funnel.

    • Wash 1: Cold water (3 x 20 mL) to remove salts and excess NaOH.

    • Wash 2: Dilute HCl (0.1 M, 20 mL) to remove any unreacted diamine.

    • Wash 3: Dilute NaHCO

      
       (20 mL) to remove any benzoic acid byproduct.
      
    • Final Wash: Cold water (20 mL).

  • Drying: Air dry the solid on the filter paper or in a vacuum oven at 40 °C.

Method B: Anhydrous Protocol (DCM/TEA)

Recommended when strictly anhydrous conditions are required or for water-sensitive analogs.

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen/Argon.

  • Solvation: Add 1,3-diaminopropane (3.7 g, 50 mmol) , Triethylamine (11.1 g, 15.3 mL, 110 mmol) , and DCM (100 mL) . Cool to 0 °C.

  • Addition: Add Benzoyl Chloride (14.8 g, 105 mmol) diluted in 20 mL DCM dropwise over 30 minutes.

  • Reaction: Warm to room temperature and stir for 3 hours.

  • Workup:

    • Transfer mixture to a separatory funnel.

    • Wash with Water (2 x 50 mL), 1M HCl (50 mL), and Brine (50 mL).

    • Dry the organic layer over anhydrous MgSO

      
      .
      
    • Filter and concentrate in vacuo to yield the crude solid.

Purification & Characterization

Recrystallization

The crude product from either method can be recrystallized to achieve analytical purity.

  • Solvent System: Ethanol/Water (approx. 80:20) or pure Ethanol.

  • Procedure: Dissolve crude solid in boiling ethanol. Add hot water dropwise until slight turbidity persists, then cool slowly to 4 °C.

Characterization Data
TechniqueExpected ResultInterpretation
Appearance White crystalline solidHigh purity amide.
Melting Point 150 – 155 °C (Lit.[4] range varies by polymorph)Sharp range indicates purity.
IR Spectroscopy 3300 cm

(N-H str)1640 cm

(C=O Amide I)1540 cm

(N-H bend Amide II)
Confirms secondary amide formation. Absence of broad OH (carboxylic acid).

H NMR (DMSO-d

)

8.5 (br s, 2H, NH)

7.8-7.4 (m, 10H, Ar-H)

3.4 (q, 4H, N-CH

)

1.8 (quint, 2H, C-CH

-C)
Symmetry is key. The two benzoyl groups are equivalent, simplifying the aromatic region.

Troubleshooting & Optimization

Workflow Visualization

Workflow Start Start: 1,3-Diaminopropane Reaction Add PhCOCl + Base (0-5 °C) Start->Reaction CheckPH Check pH > 9 Reaction->CheckPH CheckPH->Reaction No (Add Base) Precipitate Precipitate Forms CheckPH->Precipitate Yes Filter Filtration & Washing (H2O, HCl, NaHCO3) Precipitate->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst Final Pure Bis-Benzamide Recryst->Final

Figure 2: Step-by-step decision tree for the synthesis workflow.

Common Issues
  • Oiling Out: If the product forms an oil instead of a solid, the reaction temperature may be too high. Cool the mixture or scratch the glass side of the flask to induce nucleation.

  • Low Yield: Often due to hydrolysis of benzoyl chloride. Ensure the temperature is kept low (0 °C) during addition and that the benzoyl chloride is high quality (clear, not yellow).

  • Sticky Product: Indicates trapped benzoic acid or solvent. Ensure the NaHCO

    
     wash is thorough and dry the product completely in a vacuum oven.
    

References

  • Schotten-Baumann Reaction Overview

    • Chemistry-Reaction.com. "Schotten Baumann Reaction Mechanism Detailed Explanation." Accessed Oct 2023. Link

  • General Amide Synthesis Protocols

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Safety & Properties of 1,3-Diaminopropane

    • PubChem Database. "1,3-Diaminopropane (CID 428)."[1] National Center for Biotechnology Information. Link

  • Benzoyl Chloride Reactivity

    • Org.[4][5][6][7][8] Synth. 1928, 8, 38. "Benzoyl Piperidine (Schotten-Baumann Example)." Link

Sources

Application Notes & Protocols: Benzoylation of 1,3-Propanediamine using Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for the Synthesis of N,N'-Dibenzoyl-1,3-propanediamine

Abstract

This document provides a detailed protocol for the synthesis of N,N'-dibenzoyl-1,3-propanediamine via the benzoylation of 1,3-propanediamine with benzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, is a fundamental and widely utilized transformation in organic synthesis for the formation of amides.[1][2] These application notes are designed for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Scientific Background

The benzoylation of amines is a cornerstone of organic chemistry, serving critical roles in the protection of amine functionalities, the synthesis of active pharmaceutical ingredients (APIs), and the development of novel materials. The reaction between 1,3-propanediamine and benzoyl chloride proceeds via a nucleophilic acyl substitution mechanism to yield the corresponding N,N'-dibenzoylated diamide.[3][4]

The Schotten-Baumann reaction conditions, which typically involve a two-phase solvent system (an organic solvent and an aqueous base), are employed to facilitate this transformation.[2][3] The aqueous base, commonly sodium hydroxide, plays a crucial dual role: it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation, and it also deprotonates the amine, enhancing its nucleophilicity.[1][5]

Reaction Mechanism

The benzoylation of 1,3-propanediamine with benzoyl chloride follows a well-established nucleophilic acyl substitution pathway. The key steps for the benzoylation of one of the amine groups are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate.[3][4][5]

  • Chloride Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by the base (hydroxide ion) present in the reaction medium to yield the neutral mono-benzoylated product and water.

  • Second Benzoylation: The process is repeated on the second primary amine group of the 1,3-propanediamine backbone to afford the final product, N,N'-dibenzoyl-1,3-propanediamine.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the benzoylation of 1,3-propanediamine.

3.1. Materials and Equipment
Reagent/EquipmentGradeSupplierNotes
1,3-Propanediamine≥99%Sigma-AldrichCorrosive and hygroscopic. Handle with care.
Benzoyl Chloride≥99%Acros OrganicsLachrymator and corrosive. Use in a fume hood.[6]
Sodium Hydroxide (NaOH)Reagent GradeFisher ScientificCaustic. Prepare solutions with care.
Dichloromethane (CH₂Cl₂)ACS GradeVWRVolatile and should be handled in a fume hood.
Hydrochloric Acid (HCl)1 M solutionLabChemCorrosive.
Saturated Sodium Bicarbonate (NaHCO₃)
Anhydrous Magnesium Sulfate (MgSO₄)
Deionized Water
250 mL Three-neck round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Buchner funnel and filter paper
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
NMR SpectrometerFor product characterization.
FT-IR SpectrometerFor product characterization.
Melting Point ApparatusFor purity assessment.
3.2. Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,3-propanediamine (1.0 eq) in dichloromethane (DCM).

  • Aqueous Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.2 eq) in deionized water. Add this aqueous NaOH solution to the reaction flask.

  • Cooling: Cool the biphasic mixture to 0-5 °C using an ice bath. Vigorous stirring is essential to ensure efficient mixing between the two phases.

  • Benzoyl Chloride Addition: Dissolve benzoyl chloride (2.2 eq) in a small amount of DCM and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the cooled and vigorously stirred reaction mixture over a period of 30-45 minutes. The dropwise addition is critical to control the exothermic nature of the reaction and to minimize the formation of byproducts.

  • Reaction Progression: After the complete addition of benzoyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, for instance, a 9:1 mixture of dichloromethane and methanol, can be used. The disappearance of the starting amine and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.

  • Work-up - Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Work-up - Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally with brine (saturated NaCl solution). These washing steps are crucial to remove any unreacted base, acid, and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, which often precipitates as a white solid, can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N,N'-dibenzoyl-1,3-propanediamine.[5]

  • Characterization: Characterize the final product by determining its melting point and acquiring its ¹H NMR, ¹³C NMR, and FT-IR spectra to confirm its identity and purity.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Benzoylation_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Dissolve 1,3-Propanediamine in Dichloromethane B 2. Add Aqueous NaOH Solution A->B C 3. Cool to 0-5 °C with Vigorous Stirring B->C D 4. Dropwise Addition of Benzoyl Chloride C->D E 5. React at Room Temperature D->E F 6. Phase Separation E->F Reaction Completion G 7. Wash Organic Layer (HCl, NaHCO₃, Brine) F->G H 8. Dry with Anhydrous MgSO₄ G->H I 9. Concentrate via Rotary Evaporation H->I J 10. Recrystallize Crude Product I->J K 11. Characterization (NMR, IR, MP) J->K Pure Product

Caption: Workflow for the synthesis and purification of N,N'-dibenzoyl-1,3-propanediamine.

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Fume Hood: Both 1,3-propanediamine and benzoyl chloride are corrosive and have irritating vapors. All steps involving these reagents must be performed in a well-ventilated chemical fume hood.[8][9]

  • Handling Benzoyl Chloride: Benzoyl chloride is a lachrymator and reacts with moisture. Handle it with care, avoiding inhalation of vapors and contact with skin and eyes.[6][10] In case of contact, flush the affected area with copious amounts of water.[8]

  • Handling Sodium Hydroxide: Sodium hydroxide is a strong base and can cause severe burns. Avoid direct contact with the solid or its solutions.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Data Summary

The following table provides a summary of the key quantitative parameters for this protocol.

ParameterValueUnitNotes
Molar Ratio (Diamine:Benzoyl Chloride)1 : 2.2An excess of benzoyl chloride is used to ensure complete di-substitution.
Reaction Temperature0-5 (initially), then Room Temperature°CInitial cooling controls the exothermicity of the reaction.
Reaction Time2-3hoursMonitor by TLC for completion.
Expected Yield80-90%Yields may vary based on the scale and purity of reagents.
References
  • SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

  • Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. Published March 07, 2017. Available from: [Link]

  • Unacademy. Benzoylation. Available from: [Link]

  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. Published August 23, 2023. Available from: [Link]

  • Wikipedia. Schotten–Baumann reaction. Published August 01, 2020. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Benzoyl chloride. Available from: [Link]

  • Loba Chemie. BENZOYL CHLORIDE AR. Available from: [Link]

  • Fisher Scientific. Benzoyl chloride - SAFETY DATA SHEET. Published September 06, 2025. Available from: [Link]

Sources

Preparation of N-[3-(benzoylamino)propyl]benzamide for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of N-[3-(benzoylamino)propyl]benzamide for Biological Assays

Abstract

This guide outlines the standardized protocol for the synthesis, purification, and biological preparation of N-[3-(benzoylamino)propyl]benzamide (also known as N,N'-(propane-1,3-diyl)dibenzamide). While structurally simple, this bis-amide serves as a critical model compound for studying polyamide-DNA interactions and as a linker scaffold in supramolecular chemistry. This note addresses the common challenges of solubility-limited precipitation in aqueous media and provides a self-validating workflow to ensure high-purity delivery in cellular assays.

Chemical Context & Significance

The target molecule consists of two benzoyl groups connected by a flexible propyl linker. In biological contexts, it functions as a hydrophobic probe or a structural control for more complex polyamine-drug conjugates.

  • IUPAC Name: N,N'-(propane-1,3-diyl)dibenzamide[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 282.34 g/mol [1]

  • Key Challenge: The compound exhibits high crystallinity and low aqueous solubility, making "crashing out" a significant risk during serial dilutions in cell culture media.

Synthesis Protocol (Schotten-Baumann Conditions)

Objective: Synthesize gram-scale quantities of high-purity (>98%) material suitable for biological screening.

Reagents Required
ReagentEquiv.Role
1,3-Diaminopropane 1.0Nucleophilic Linker
Benzoyl Chloride 2.2Electrophile (Acylating agent)
Triethylamine (TEA) 2.5Acid Scavenger (Base)
Dichloromethane (DCM) SolventReaction Medium (Anhydrous)
1M HCl / 1M NaOH -Workup Wash Solutions
Step-by-Step Methodology
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen (

    
    ). Add 1,3-diaminopropane  (10 mmol) and TEA  (25 mmol) to anhydrous DCM  (50 mL).
    
  • Cooling: Submerge the RBF in an ice-water bath (

    
    ). Stir for 10 minutes.
    
  • Addition: Add benzoyl chloride (22 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes.

    • Critical Insight: The reaction is exothermic.[] Rapid addition generates local hot spots, leading to di-acylated impurities or colored byproducts. Keep internal temp

      
      .
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).

  • Quenching: Add 50 mL of saturated

    
     to quench unreacted acid chloride. Stir vigorously for 15 minutes.
    
Workup & Purification
  • Extraction: Transfer to a separatory funnel. Separate the organic layer (DCM).

  • Washes: Wash the organic layer sequentially with:

    • 1M HCl (50 mL)

      
       Removes unreacted amine/TEA.
      
    • 1M NaOH (50 mL)

      
       Removes benzoic acid byproducts.
      
    • Brine (50 mL)

      
       Drying.
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization (Mandatory for Bio-Assays):

    • Dissolve the crude white solid in boiling Ethanol (EtOH) .

    • Add warm water dropwise until slight turbidity persists.

    • Cool slowly to RT, then to

      
      .
      
    • Filter crystals and dry under high vacuum for 24 hours.

Visualization: Synthesis Workflow

SynthesisFlow Start Start: 1,3-Diaminopropane + TEA in DCM Add Add Benzoyl Chloride (Dropwise @ 0°C) Start->Add N2 Atmosphere React Reaction: 4-6h @ RT (Nucleophilic Acyl Substitution) Add->React Exotherm Control Quench Quench: Sat. NaHCO3 React->Quench TLC Check Wash Biphasic Wash: 1. HCl (Remove Amine) 2. NaOH (Remove Acid) Quench->Wash Cryst Recrystallization: EtOH/Water System Wash->Cryst Crude Solid Final Final Product: N-[3-(benzoylamino)propyl]benzamide (>98% Purity) Cryst->Final Filtration & Drying

Figure 1: Step-by-step synthesis logic ensuring removal of cytotoxic precursors (amines/acids) before biological application.

Quality Control (QC) for Biological Use

Before applying to cells, the compound must pass these QC metrics.

MetricAcceptance CriteriaMethod
Appearance White crystalline solidVisual Inspection
Purity

HPLC (254 nm)
Identity (

H NMR)

7.8 (d), 7.4 (m), 3.5 (q), 1.8 (m)
300/400 MHz DMSO-

Solubility Clear solution @ 10 mM in DMSOVisual / Turbidity Check

NMR Verification (


-DMSO): 
  • Amide NH: Triplet/Broad singlet around

    
     8.5–8.7 ppm.
    
  • Aromatic Protons: Multiplets at

    
     7.4–7.9 ppm (10H total).
    
  • Linker (

    
    ): 
    
    • Central

      
      : Quintet at 
      
      
      
      ~1.8 ppm.
    • 
      : Quartet at 
      
      
      
      ~3.4 ppm.

Biological Assay Preparation Protocol

The Challenge: This compound is lipophilic (


). Direct addition to aqueous media often causes microprecipitation, leading to false negatives (compound not available) or false positives (crystals lysing cells).
Protocol: DMSO Stock & Serial Dilution
  • Primary Stock (10 mM):

    • Weigh 2.82 mg of purified compound.

    • Dissolve in 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Sonicate for 30 seconds to ensure complete dissolution.

  • Sterilization:

    • Do NOT use cellulose acetate filters (DMSO dissolves them).

    • Use a 0.22

      
      m PTFE or Nylon  syringe filter if sterility is compromised.
      
  • Intermediate Dilution (100x Working Stock):

    • Dilute the 10 mM stock into medium-free DMSO or PBS depending on the assay tolerance.

    • Best Practice: Keep DMSO concentration constant across all wells (usually <0.5% v/v).

Critical Step: The "Precipitation Check"

Before treating cells, perform a mock dilution in a clear tube:

  • Add 1

    
    L of stock to 199 
    
    
    
    L of culture media (0.5% DMSO final).
  • Vortex and hold up to a light source.

  • Result:

    • Clear: Proceed to assay.

    • Cloudy/Opaque: Compound has crashed out. Action: Reduce concentration or add solubilizing agent (e.g., 0.02% Pluronic F-127).

Visualization: Assay Preparation Logic

AssayPrep Powder Solid Compound Stock 10mM Stock (100% DMSO) Powder->Stock Weigh & Dissolve Dilution Serial Dilution (in DMSO) Stock->Dilution MediaAdd Add to Media (1:200 Dilution) Dilution->MediaAdd Spike into Media Check Turbidity Check (Microscope/Visual) MediaAdd->Check Critical QC Check->Stock If Cloudy (Redesign) CellTreat Cell Treatment (Final DMSO <0.5%) Check->CellTreat If Clear

Figure 2: Workflow for generating biological replicates. The "Turbidity Check" is the fail-safe step to prevent experimental artifacts.

References

  • Brisson, J., & Brisse, F. (1986).[2] Structure of N,N'-propanediyl-1,3-dibenzamide. Acta Crystallographica Section C. Link

    • Significance: Definitive source for crystal structure and solid-state conform
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link

    • Significance: Authoritative text on Schotten-Baumann amide synthesis mechanisms.
  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

    • Significance: Standard protocols for DMSO solubility and precipit
  • PubChem Compound Summary. (2023). N-[3-(benzoylamino)propyl]benzamide.[1] National Center for Biotechnology Information. Link

    • Significance: Verification of chemical identifiers (CAS 6409-77-4) and physicochemical properties.

Sources

Strategic Solvent Selection for the Recrystallization of N-(3-benzamidopropyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The purification of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in drug development, directly impacting the safety, efficacy, and stability of the final product. N-(3-benzamidopropyl)benzamide, a compound featuring a dual benzamide structure, presents a unique purification challenge due to its blend of polar and non-polar characteristics. This application note provides a comprehensive guide for researchers and scientists on the principles and protocols for selecting an optimal solvent system for the recrystallization of this compound. We will explore the theoretical underpinnings of recrystallization, present a systematic protocol for solvent screening, and detail the procedure for bulk purification and purity assessment, ensuring a robust and reproducible methodology.

The Imperative of Purity: Recrystallization in Context

Recrystallization remains the most powerful and widely used technique for purifying non-volatile, solid organic compounds.[1] The process hinges on the differential solubility of a target compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization dissolves the crude material in a minimum amount of hot solvent, and upon controlled cooling, the desired compound selectively crystallizes, leaving impurities behind in the "mother liquor."[1][3] For a molecule like N-(3-benzamidopropyl)benzamide, achieving high purity is essential to ensure predictable pharmacological activity and to meet stringent regulatory standards.

Theoretical Framework for Solvent Selection

The success of recrystallization is critically dependent on the choice of solvent.[4] The guiding principle, "like dissolves like," suggests that polar compounds dissolve in polar solvents, and non-polar compounds in non-polar solvents.[4][5] N-(3-benzamidopropyl)benzamide (Figure 1) possesses a nuanced structure:

  • Polar Regions: Two amide (-CONH-) functional groups, which are capable of forming strong hydrogen bonds.

  • Non-Polar Regions: Two phenyl rings and a central three-carbon propyl chain, which contribute significant hydrophobic character.

This duality suggests that neither a highly polar solvent (like water) nor a highly non-polar solvent (like hexanes) alone is likely to be ideal. A solvent of intermediate polarity, or a binary mixture of two miscible solvents, is often the most effective choice for such compounds.[4][6]

Key Criteria for an Ideal Recrystallization Solvent:

  • High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[1][7] This differential is crucial for maximizing product recovery.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[7]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][4]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process.[4]

  • Boiling Point vs. Melting Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent the substance from "oiling out" instead of crystallizing.[4]

Systematic Solvent Screening Protocol

A systematic, small-scale screening process is the most efficient method to identify a suitable solvent system. This should be performed in small test tubes or vials before committing a large amount of crude material.

Recommended Solvents for Initial Screening

Based on the structure of N-(3-benzamidopropyl)benzamide, the following solvents, covering a range of polarities, are recommended for the initial screen:

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Unlikely to be effective alone but useful in binary mixtures.
EthanolHigh-Intermediate78A good starting point for N-substituted benzamides.[6]
IsopropanolIntermediate82Often used for recrystallizing benzamide derivatives.[8]
AcetoneIntermediate56Effective for many organic compounds; can be used in a pair with water.[6]
Ethyl AcetateIntermediate77A versatile solvent, often used in a pair with hexanes.[6]
DichloromethaneLow-Intermediate40May be too good a solvent, but useful for layering techniques.[9]
TolueneLow111May have a boiling point too high, risking oiling out.
HexanesLow69A common "anti-solvent" to be used in binary systems.[6]
Experimental Workflow for Solvent Screening

The following workflow provides a logical progression for testing and selecting the optimal solvent or solvent pair.

Solvent_Selection_Workflow cluster_screening Small-Scale Solvent Screening cluster_heating Heating & Cooling Cycle start Crude N-(3-benzamidopropyl)benzamide (~20-30 mg in test tube) add_solvent Add potential solvent (0.5 mL) at RT start->add_solvent check_sol_rt Soluble at RT? add_solvent->check_sol_rt heat Heat mixture gently to boiling check_sol_rt->heat No too_good Result: Too Soluble (Consider for solvent pair) check_sol_rt->too_good Yes check_sol_hot Soluble when hot? heat->check_sol_hot cool Cool slowly to RT, then place in ice bath check_sol_hot->cool Yes bad_solvent Result: Poor Solvent (Try another solvent) check_sol_hot->bad_solvent No check_xtal Abundant crystals form? cool->check_xtal check_xtal->bad_solvent No (Poor recovery) good_solvent Result: Potential Solvent (Proceed to bulk recrystallization) check_xtal->good_solvent Yes

Caption: Workflow for single-solvent screening.

Step-by-Step Screening Protocol
  • Place approximately 20-30 mg of crude N-(3-benzamidopropyl)benzamide into a small test tube.

  • Add a candidate solvent dropwise at room temperature, swirling after each addition, until a volume of ~0.5 mL is reached.

  • Observation 1 (Cold Solubility): If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization but may be useful as the "good" solvent in a binary pair.[7]

  • If the compound is not soluble at room temperature, gently heat the mixture in a water or sand bath until the solvent boils. Add more solvent dropwise if necessary until the solid just dissolves.

  • Observation 2 (Hot Solubility): If the compound does not dissolve in about 3 mL of hot solvent, that solvent is unsuitable.[4]

  • If the solid dissolves, remove the test tube from the heat and allow it to cool slowly to room temperature. Inducing crystallization by scratching the inside of the tube with a glass rod may be necessary.[10]

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Observation 3 (Crystal Formation): Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

  • Record all observations in a table.

Interpreting Screening Results
Solvent TestedSoluble at Room Temp?Soluble when Hot?Abundant Crystals on Cooling?Assessment
Example: EthanolNoYesYesGood Candidate
Example: HexanesNoNoN/APoor Solvent (Potential Anti-Solvent)
Example: DichloromethaneYesYesN/AToo Soluble (Potential "Good" Solvent)
Protocol for Binary Solvent Systems

If no single solvent is ideal, a binary solvent system is an excellent alternative.[6] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.

  • Dissolve the crude compound in a minimal amount of the hot "good" solvent (e.g., ethanol).

  • To the hot solution, add the "poor" solvent (e.g., water or hexanes) dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly, as described for the single-solvent method.

Protocol for Bulk Recrystallization

Once an optimal solvent system is identified, proceed with recrystallizing the bulk of the material.

  • Dissolution: Place the crude N-(3-benzamidopropyl)benzamide in an appropriately sized Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the compound is completely dissolved. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated upon cooling, maximizing yield.[2][6]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Causality: The charcoal adsorbs high-molecular-weight colored impurities.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. Causality: This step must be done quickly with pre-warmed glassware to prevent premature crystallization of the product in the funnel.[6]

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities.[1][2] Rapid cooling can trap impurities.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to induce maximum crystallization.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Causality: Using ice-cold solvent for washing minimizes the loss of the purified product, which has some solubility even in the cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator until a constant weight is achieved.

Purity Assessment and Validation

The success of the recrystallization must be validated empirically.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities typically lower and broaden the melting point range.[3] Compare the experimental melting point to a literature value or a reference standard.

  • Thin Layer Chromatography (TLC): Spot the crude material, the purified crystals, and the mother liquor on a TLC plate. Develop the plate in an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes is often a good starting point for benzamides).[6] A successful purification will show a single, clean spot for the recrystallized product, while the crude material may show multiple spots, and the mother liquor will contain spots corresponding to the impurities.

Troubleshooting Common Recrystallization Issues

ProblemPotential CauseRecommended Solution
No Crystals Form Too much solvent was used; solution is not supersaturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.[10]
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; the solution is cooling too rapidly; impurities are present.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Ensure the crude material is not excessively impure.
Low Recovery Too much solvent was used; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration.Re-concentrate the mother liquor to try and recover a second crop of crystals (which may be less pure). Ensure proper technique is followed in future attempts.

References

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]

  • University of York. (n.d.). Choice of recrystallisation solvent. Available at: [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Available at: [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Available at: [Link]

  • PubChem. (n.d.). N-[3-(benzoylamino)propyl]benzamide. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). o-MeO Benzamide,N-(3-aminopropyl) Properties. Available at: [Link]

  • Solubility of Things. (n.d.). Benzamide. Available at: [Link]

  • Cheméo. (n.d.). Benzamide, 3-methyl-N-propyl- - Chemical & Physical Properties. Available at: [Link]

  • PubChem. (n.d.). Benzamide. Available at: [Link]

  • Google Patents. (2003). Process for the synthesis of a benzamide derivative.
  • National Center for Biotechnology Information. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-propyl- (CAS 10546-70-0). Available at: [Link]

  • MDPI. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Available at: [Link]

  • Wikipedia. (n.d.). Benzamide. Available at: [Link]

  • Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-propylbenzamide. Available at: [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Available at: [Link]

Sources

Using N-[3-(benzoylamino)propyl]benzamide as a ligand in coordination chemistry

Application Note: -[3-(benzoylamino)propyl]benzamide in Coordination Chemistry

Executive Summary

This guide details the utility of


-[3-(benzoylamino)propyl]benzamide


  • Supramolecular Networks: Exploiting strong hydrogen bond donors (

    
    ) and acceptors (
    
    
    ) to form 1D tapes or 2D sheets.
  • Coordination Polymers (CPs): Acting as a neutral O-donor bridging ligand for lanthanides and soft transition metals.

  • Anionic N-Donors: Upon deprotonation, acting as a strong

    
    -donor to stabilize high-oxidation-state metals (e.g., Cu(II), Co(III)).
    

Ligand Synthesis & Characterization

The synthesis follows a modified Schotten-Baumann protocol, optimized for high purity and yield without chromatographic purification.

Protocol A: Synthesis of -1,3-Propanediylbisbenzamide

Reaction Logic: The nucleophilic primary amines of 1,3-diaminopropane attack the electrophilic carbonyl carbon of benzoyl chloride. A base (NaOH) is required to neutralize the generated HCl and drive the equilibrium forward.

Materials:

  • 1,3-Diaminopropane (7.41 g, 0.1 mol)

  • Benzoyl Chloride (28.1 g, 0.2 mol)

  • Sodium Hydroxide (10% aqueous solution, 200 mL)

  • Dichloromethane (DCM) or Ethanol (for recrystallization)

Step-by-Step Procedure:

  • Preparation: Dissolve 1,3-diaminopropane (0.1 mol) in 50 mL of water in a 500 mL Erlenmeyer flask. Cool to 0–5°C in an ice bath.

  • Addition: Simultaneously add benzoyl chloride (0.2 mol) and 10% NaOH solution dropwise over 30 minutes. Critical: Maintain pH > 9 and temperature < 10°C to prevent hydrolysis of benzoyl chloride.

  • Precipitation: A white precipitate will form immediately. Stir vigorously for an additional 2 hours at room temperature to ensure completion.

  • Work-up: Filter the solid under vacuum. Wash the filter cake sequentially with:

    • Water (

      
       mL) – removes salts and unreacted amine.
      
    • Dilute HCl (0.1 M, 20 mL) – removes trace amine.

    • Cold Ethanol (10 mL) – removes trace benzoyl chloride/benzoic acid.

  • Recrystallization: Recrystallize from hot ethanol/water (9:1).

  • Yield: Typical yield is 85–92%. Melting point: 152–154°C (Literature range varies; verify experimentally).

QC Check:

  • IR Spectroscopy: Look for Amide I (

    
    ) and Amide II (
    
    
    ). Absence of broad
    
    
    stretch confirms removal of benzoic acid.
  • 
     NMR (DMSO-
    
    
    ):
    
    
    8.5 (t, 2H, NH), 7.8 (d, 4H, Ar-H), 7.4 (m, 6H, Ar-H), 3.3 (q, 4H,
    
    
    -N), 1.8 (m, 2H, central
    
    
    ).

SynthesisFlowReactants1,3-Diaminopropane+ Benzoyl ChlorideIceBathIce Bath (0-5°C)+ 10% NaOHReactants->IceBathDropwise AddnReactionStir 2h @ RT(Precipitation)IceBath->ReactionSchotten-BaumannFiltrationVacuum FiltrationWash: H2O -> HCl -> EtOHReaction->FiltrationWork-upProductPure Ligand(White Solid)Filtration->ProductRecrystallization

Figure 1: Optimized synthesis workflow for the bis-amide ligand.

Coordination Chemistry Principles

The ligand exhibits "chameleon-like" behavior depending on the pH of the reaction medium.

Mode 1: Neutral O-Donor (Low/Neutral pH)

In neutral solvents (MeOH, EtOH), the amide nitrogen remains protonated. The carbonyl oxygen acts as a Lewis base.

  • Target Metals: Lanthanides (

    
    ), 
    
    
    ,
    
    
    .
  • Structure: Often forms 1D polymeric chains or bridges metal centers in Metal-Organic Frameworks (MOFs). The ligand acts as a spacer.

  • Binding Strength: Weak. Driven by the chelate effect if the metal is large enough, but often monodentate at each end.

Mode 2: Anionic N-Donor (High pH)

In the presence of strong bases (NaH, tBuOK), the amide proton is removed (

  • Target Metals:

    
    , 
    
    
    ,
    
    
    ,
    
    
    .
  • Structure: The deprotonated nitrogen (

    
    ) is a strong 
    
    
    -donor. The propyl backbone allows the formation of a 6-membered chelate ring (if binding one metal) or bridging two metals.
  • Binding Strength: Strong (covalent character).

Experimental Protocols for Metal Complexation

Protocol B: Synthesis of a Copper(II) Coordination Polymer

Objective: To synthesize a neutral coordination network using the O-donor mode.

Materials:

  • Ligand (from Protocol A): 0.5 mmol

  • 
    : 0.5 mmol
    
  • Methanol: 20 mL

Procedure:

  • Dissolve the ligand in 15 mL of hot methanol.

  • Dissolve copper acetate in 5 mL of methanol (solution will be blue-green).

  • Add the metal solution to the ligand solution slowly.

  • Observation: The solution color may deepen to dark green.

  • Crystallization: Allow the solution to evaporate slowly at room temperature over 3-5 days.

  • Product: Green block crystals suitable for X-ray diffraction.

    • Note: Acetate often acts as a counter-ligand or bridging species in this system.

Protocol C: Synthesis of Discrete N-Bound Complex

Objective: To force N-coordination via deprotonation.

Materials:

  • Ligand: 0.5 mmol

  • 
     (60% in oil): 1.1 mmol (Excess)
    
  • 
     (anhydrous): 0.5 mmol
    
  • Dry THF (Tetrahydrofuran): 20 mL

Procedure:

  • Inert Atmosphere: Perform under Nitrogen/Argon (Schlenk line).

  • Suspend ligand in dry THF.

  • Add NaH carefully. Evolution of

    
     gas indicates deprotonation. Stir for 30 mins until the solution clears or bubbling stops.
    
  • Add

    
    . The mixture will likely change color (often orange or red for square planar Ni-amide complexes).
    
  • Reflux for 2 hours.

  • Filter to remove NaCl and excess NaH.

  • Evaporate solvent to obtain the target complex.

CoordinationModescluster_neutralNeutral Conditions (pH ~7)cluster_anionicBasic Conditions (Deprotonated)LigandLigand (Neutral)Ph-CONH-(CH2)3-NHCO-PhO_CoordO-Coordination(Weak Field)Ligand->O_Coord+ Metal SaltN_CoordN-Coordination(Strong Field, Anionic)Ligand->N_Coord+ Base (NaH/tBuOK)Ln_ComplexLanthanide/MOFStructuresO_Coord->Ln_ComplexTM_ComplexTransition MetalChelates (Cu, Ni)N_Coord->TM_Complex

Figure 2: Decision tree for coordination modes based on pH and metal selection.

Data Summary & Troubleshooting

Solubility Profile
SolventTemperatureSolubilityApplication
Water25°CInsolubleWashing impurities
Ethanol78°C (Reflux)HighRecrystallization
DCM25°CModerateSynthesis medium
DMSO/DMF25°CHighNMR / Crystal Growth
Troubleshooting Guide
  • Problem: Product is an oil or sticky gum.

    • Cause: Impure benzoyl chloride or incomplete removal of solvent.

    • Fix: Triturate (grind) the oil with cold diethyl ether or hexane to induce crystallization.

  • Problem: No crystals form in Protocol B.

    • Cause: Ligand is too flexible; entropy prevents ordering.

    • Fix: Use a "spacer" co-ligand like 4,4'-bipyridine to rigidify the lattice, or switch to solvothermal synthesis (sealed autoclave, 120°C).

  • Problem: Metal hydroxide precipitates instead of complex.

    • Cause: pH is too high in aqueous media.

    • Fix: Switch to non-aqueous solvents (MeOH/DMF) and use acetate salts which buffer the pH.

References

  • General Amide Coordination: Verhoeven, D. G. A., & Albrecht, M. (2020). Modular O- vs. N-coordination of pyridylidene amide ligands to iron determines activity in alcohol oxidation catalysis. Royal Society of Chemistry.

  • Amide Oxygen Donors: Hancock, R. D., et al. (2006). The amide oxygen donor.[1] Metal ion coordinating properties of the ligand nitrilotriacetamide. NIH/PubMed.

  • Crystal Structure of Analogues: Sreedasyam, J. S., et al. (2013).[2] N,N′-(Propane-1,3-diyl)bis(2-aminobenzamide). Acta Crystallographica Section E.

  • Synthesis of Benzamides: Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors.

  • Ligand Data: PubChem. N-[3-(benzoylamino)propyl]benzamide Compound Summary.

Disclaimer: All protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before proceeding.

Application Notes and Protocols for Microwave-Assisted Synthesis of Bis-Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Paradigm Shift in Amide Bond Formation through Microwave-Assisted Organic Synthesis (MAOS)

The synthesis of bis-benzamide derivatives, a scaffold of significant interest in medicinal chemistry and materials science, has traditionally been approached through conventional heating methods. These methods, while effective, often necessitate prolonged reaction times, high temperatures, and the use of stoichiometric coupling reagents, leading to significant waste generation and poor atom economy.[1] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape, offering a greener, more efficient, and often higher-yielding alternative.[2][3]

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[3] This volumetric heating mechanism drastically reduces reaction times from hours to minutes, minimizes the formation of by-products, and often allows for reactions to be conducted under solvent-free conditions, aligning with the principles of green chemistry.[2][4][5] This application note provides a comprehensive guide to the principles, procedures, and best practices for the microwave-assisted synthesis of bis-benzamide derivatives, aimed at researchers, scientists, and drug development professionals.

The Rationale Behind MAOS for Bis-Benzamide Synthesis: A Mechanistic and Practical Perspective

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the removal of a water molecule. This process is often sluggish under thermal conditions. Microwave irradiation accelerates this transformation through several key mechanisms:

  • Efficient and Rapid Heating: Polar reactants and solvents absorb microwave energy efficiently, leading to a rapid increase in temperature.[6] This allows the reaction to reach the required activation energy much faster than with conventional heating.

  • Enhanced Reaction Rates: The Arrhenius equation dictates that reaction rates increase exponentially with temperature. The ability of microwave synthesis to safely reach superheated solvent temperatures in sealed vessels significantly enhances reaction kinetics.

  • Solvent Effects: The choice of solvent is crucial in MAOS. Polar solvents with high dielectric loss tangents are most effective at absorbing microwave energy.[6] However, solvent-free reactions are often possible, where the reactants themselves absorb the microwave energy, leading to a highly efficient and environmentally benign process.[4][5][7]

  • Catalyst Activation: In many cases, microwave irradiation can enhance the activity of catalysts used in amidation reactions, leading to lower catalyst loading and shorter reaction times.

Experimental Workflow for Microwave-Assisted Bis-Benzamide Synthesis

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of bis-benzamide derivatives using microwave technology.

Microwave-Assisted Bis-Benzamide Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reagent_Preparation Reagent Preparation (Diamine, Carboxylic Acid/Acyl Chloride, Catalyst, Solvent) Microwave_Reaction Microwave Irradiation (Set Power, Temperature, Time) Reagent_Preparation->Microwave_Reaction Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Microwave_Reaction->Reaction_Monitoring Cooling Cooling to Room Temperature Reaction_Monitoring->Cooling Extraction_Precipitation Extraction or Precipitation Cooling->Extraction_Precipitation Filtration_Drying Filtration and Drying Extraction_Precipitation->Filtration_Drying Purification Purification (Recrystallization or Chromatography) Filtration_Drying->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Purity_Analysis Purity Determination (HPLC, Elemental Analysis) Spectroscopy->Purity_Analysis

Caption: A generalized workflow for the microwave-assisted synthesis of bis-benzamide derivatives.

Detailed Protocols

Two primary approaches for the microwave-assisted synthesis of bis-benzamides are presented below: a direct amidation of a diamine with a carboxylic acid and a reaction using a more reactive acyl chloride.

Protocol 1: Direct Amidation of a Diamine with a Carboxylic Acid (Catalytic, Solvent-Free)

This protocol is adapted from a general method for microwave-assisted amide synthesis and is particularly advantageous due to its green chemistry profile.[4][5]

Materials and Reagents:

  • Aliphatic or aromatic diamine (1.0 mmol)

  • Substituted benzoic acid (2.1 mmol)

  • Ceric Ammonium Nitrate (CAN) (0.04 mmol, 2 mol%)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • Reagent Charging: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the diamine (1.0 mmol), the substituted benzoic acid (2.1 mmol), and ceric ammonium nitrate (0.04 mmol).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 160-165 °C (A temperature optimization may be necessary for different substrates)

    • Time: 30-120 minutes (Reaction progress should be monitored)

    • Power: Set to maintain the target temperature (e.g., up to 480 W, with automatic power control).[5]

    • Stirring: Ensure continuous stirring throughout the reaction.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots at different time points and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Add 10 mL of ethyl acetate to the reaction mixture and stir.

    • Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 10 mL) to remove any unreacted carboxylic acid, followed by brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Synthesis from a Diamine and an Acyl Chloride

This method is suitable for less reactive amines or when the direct amidation with the carboxylic acid is sluggish. The use of an acyl chloride increases the reactivity but requires a base to neutralize the HCl byproduct.

Materials and Reagents:

  • Aliphatic or aromatic diamine (1.0 mmol)

  • Substituted benzoyl chloride (2.2 mmol)

  • Pyridine (2.5 mmol) or Triethylamine (2.5 mmol)

  • Dichloromethane (DCM) or Toluene (5 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • Reagent Preparation: In a 10 mL microwave reactor vial with a stir bar, dissolve the diamine (1.0 mmol) and pyridine or triethylamine (2.5 mmol) in 5 mL of DCM or another suitable solvent.

  • Acyl Chloride Addition: Slowly add the substituted benzoyl chloride (2.2 mmol) to the stirred solution.

  • Vial Sealing: Cap the vial securely.

  • Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate under the following conditions:

    • Temperature: 80-120 °C (Start with a lower temperature and optimize as needed)

    • Time: 5-20 minutes

    • Power: Adjust to maintain the set temperature.

    • Stirring: Maintain vigorous stirring.

  • Work-up:

    • After cooling, dilute the reaction mixture with 15 mL of DCM.

    • Wash the organic solution with 1M HCl (2 x 10 mL) to remove the base, followed by saturated sodium bicarbonate solution (10 mL), and finally brine (10 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude bis-benzamide by recrystallization or column chromatography.

Data Presentation: A Comparative Overview

The following table provides a general comparison of reaction parameters for the synthesis of a hypothetical bis-benzamide from a generic diamine and benzoic acid derivative using conventional heating versus microwave irradiation.

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time 6 - 24 hours10 - 60 minutes
Temperature Reflux temperature of solvent100 - 180 °C (can exceed boiling point in sealed vessels)
Solvent High-boiling point solvents (e.g., Toluene, DMF)Polar solvents (e.g., Ethanol, DMF) or solvent-free
Yield Moderate to GoodGood to Excellent[2]
Purity Often requires extensive purificationGenerally higher purity, simpler work-up[2]
Energy Consumption HighLow[2]

Safety Considerations in Microwave Chemistry

While MAOS is a powerful technique, adherence to safety protocols is paramount:

  • Use Dedicated Microwave Reactors: Never use a domestic microwave oven for chemical synthesis.[3] Laboratory-grade microwave reactors are equipped with temperature and pressure sensors and safety interlocks.

  • Pressure Monitoring: When using sealed vessels, be aware of the potential for pressure buildup. Always use appropriate reaction vessels designed for high pressure.

  • Solvent Choice: Avoid using low-boiling, non-polar solvents in sealed vessels as they can generate high pressures without efficient heating.

  • Exothermic Reactions: Exercise caution with potentially highly exothermic reactions. Start with small-scale reactions and monitor the temperature closely.

  • Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Characterization of Bis-Benzamide Derivatives

The synthesized bis-benzamide derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the amide linkages and the aromatic and aliphatic protons.

  • Infrared (IR) Spectroscopy: To identify the characteristic N-H and C=O stretching vibrations of the amide functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Elemental Analysis: To confirm the elemental composition of the compound.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of bis-benzamide derivatives. The protocols and guidelines presented in this application note demonstrate that MAOS offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods. By understanding the principles of microwave heating and adhering to best practices, researchers can leverage this technology to accelerate their discovery and development efforts in the fields of medicinal chemistry and materials science.

References

  • Zarecki, A. P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1761. [Link]

  • Zarecki, A. P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed, 32290518. [Link]

  • Bandyopadhyay, D., & Mukherjee, B. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology, 12(2), 123-129. [Link]

  • Khaldoun, K., et al. (2020). An Efficient Solvent-Free Microwave-Assisted Synthesis of Cinnamamides by Amidation Reaction Using Phenylboronic Acid/Lewis Base Co-catalytic System. ChemistrySelect, 5(3), 1017-1021. [Link]

  • Slideshare. (n.d.). Microwave assisted reactions. [Link]

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  • Kolonowski, J. L., et al. (2022). Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. ACS Applied Nano Materials, 5(11), 16466–16474. [Link]

  • Küçükbay, H. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 1-22. [Link]

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  • Kumar, R., et al. (2011). Microwave-assisted clean synthesis of amides via aza-wittig reaction under solvent-free condition. Journal of the Brazilian Chemical Society, 22(9), 1735-1740. [Link]

  • Gomha, S. M., et al. (2018). Microwave Irradiation Assists the Synthesis of a Novel Series of bis-Arm s-Triazine Oxy-Schiff Base and Oxybenzylidene Barbiturate Derivatives. Molecules, 23(11), 2958. [Link]

  • Mobinikhaledi, A., et al. (2008). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 20(2), 1301-1306. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. SciSpace, by Typeset. [Link]

  • Lorenzo, P., et al. (2005). Microwave Assisted Organic Synthesis of benzamides with C3 symmetry. Sciforum. [Link]

  • Kidwai, M., & Mothsra, P. (2004). Formation of Benzil Diimines by Microwave-Assisted Reaction of Benzil with Aromatic Amines on Alumina Surface Without Solvent. Journal of Chemical Research, 2004(6), 410-411. [Link]

  • Veiga, M. C., et al. (2011). 1,n-Diamines. Part 3: Microwave-assisted synthesis of N-acyl-N′-arylhexahydropyrimidines and hexahydro-1,3-diazepines. Tetrahedron Letters, 52(28), 3629-3632. [Link]

  • Chawla, A., & Sharma, A. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944. [Link]

  • Khadse, S. C., & Chatpalliwar, V. A. (2012). Synthesis of Benzamides by Microwave Assisted Ring Opening of Less Reac‐ tive Dimethylaminobenzylidene Oxazolone. Letters in Drug Design & Discovery, 9(10), 939-945. [Link]

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Application Notes and Protocols for N,N'-(Propane-1,3-diyl)dibenzamide Powder

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the handling, storage, and stability assessment of N,N'-(Propane-1,3-diyl)dibenzamide powder, a key intermediate in various research and development applications. Due to the limited availability of specific data for this compound, this note synthesizes information from closely related structural analogs, general principles of amide chemistry, and established international guidelines on stability testing. The protocols outlined herein are designed to ensure the integrity and purity of the compound throughout its lifecycle in a research and development setting.

Introduction: The Importance of Pre-emptive Stability Analysis

N,N'-(Propane-1,3-diyl)dibenzamide, a symmetrical aromatic diamide, represents a class of compounds with significant potential in materials science and pharmaceutical development. The robust nature of the amide bond generally imparts considerable stability. However, the presence of aromatic rings and the secondary amide linkages necessitates a thorough understanding of its potential degradation pathways to ensure experimental reproducibility and the long-term integrity of the material.

For researchers, scientists, and drug development professionals, the stability of a chemical entity is not merely a matter of compliance but a cornerstone of scientific validity. An improperly stored compound can lead to the formation of impurities, altering its physical properties and biological activity, and ultimately invalidating experimental results. These application notes are therefore designed to provide a proactive framework for maintaining the chemical fidelity of N,N'-(Propane-1,3-diyl)dibenzamide powder.

Physicochemical Properties and Safety Considerations

Table 1: Physicochemical Properties of N,N'-(Propane-1,3-diyl)dibenzamide and a Close Analog

PropertyN,N'-(Propane-1,3-diyl)dibenzamide (Predicted/Inferred)N,N′-(Propane-1,3-diyl)bis(2-aminobenzamide) (Reference Analog)
Molecular Formula C₁₇H₁₈N₂O₂C₁₇H₂₀N₄O₂
Molecular Weight 282.34 g/mol 312.37 g/mol
Appearance White to off-white crystalline powder (predicted)Microcrystalline solid, block-shaped crystals[1][2][3]
Melting Point Expected to be a solid with a defined melting point.341 K (68 °C)[1][3]
Solubility Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols.Soluble in a methanol/water mixture[1]
pKa The amide protons are weakly acidic (pKa > 15), and the compound is a very weak base (pKa of conjugate acid ~ -0.5).[4]Not reported, but expected to be similar to other aromatic amides.
Safety and Handling Precautions

As a powdered organic compound, N,N'-(Propane-1,3-diyl)dibenzamide should be handled with appropriate safety measures to minimize exposure and contamination.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the powder.[5]

  • Respiratory Protection: Handle in a well-ventilated area. If the potential for aerosolization exists, use a fume hood or a certified respirator.

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the powder. In case of accidental ingestion, seek immediate medical attention. If inhaled, move to fresh air.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical advice.

  • General Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

Recommended Storage Conditions

Proper storage is critical to maintaining the stability of N,N'-(Propane-1,3-diyl)dibenzamide powder. The primary environmental factors to control are temperature, humidity, and light.

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended to minimize the rate of any potential degradation reactions. Avoid repeated freeze-thaw cycles if the compound is stored in a freezer.

  • Humidity: N,N'-(Propane-1,3-diyl)dibenzamide, with its two amide groups capable of hydrogen bonding, may be hygroscopic.[4] Store in a tightly sealed container, preferably in a desiccator with a suitable desiccant (e.g., silica gel) to protect from moisture.

  • Light: Aromatic compounds can be susceptible to photodegradation.[7][8] Store in a light-resistant container (e.g., amber glass vial) to protect from UV and visible light.

  • Inert Atmosphere: For highly sensitive applications or very long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Stability Profile and Potential Degradation Pathways

The stability of an amide is a function of its molecular structure and the environmental stresses it is subjected to. For N,N'-(Propane-1,3-diyl)dibenzamide, the following degradation pathways should be considered:

Hydrolysis

The amide linkages are the most likely sites for hydrolytic degradation. This reaction is typically slow in neutral water but can be catalyzed by acidic or basic conditions.[4][9]

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the formation of benzoic acid and 1,3-diaminopropane.

  • Base-Catalyzed Hydrolysis: Hydroxide ions can directly attack the carbonyl carbon, leading to the formation of benzoate and 1,3-diaminopropane. Electron-withdrawing groups on the N-aryl substituent can affect the rate of hydrolysis under basic conditions.[10]

Oxidation

While the core structure is relatively robust, oxidative degradation can occur, particularly under forcing conditions (e.g., presence of oxidizing agents, elevated temperatures). The methylene groups of the propane linker could be susceptible to oxidation.

Photodegradation

Aromatic amides can undergo photochemical reactions upon exposure to UV light.[7][8] The most common is the photo-Fries rearrangement, which could lead to the formation of aminobenzophenone-type impurities. The extent of photodegradation is influenced by the solvent, the wavelength of light, and the presence of oxygen.[7][8]

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. Techniques like Thermogravimetric Analysis (TGA) are essential for determining the onset temperature of decomposition. For polyamides, which are structurally related, TGA is a standard method to assess thermal stability.[11][12][13]

Protocols for Stability Assessment

A systematic approach to stability testing is crucial to understand the degradation profile of N,N'-(Propane-1,3-diyl)dibenzamide. The following protocols are based on the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[14]

Protocol 1: Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish the intrinsic stability of the molecule.[12][15]

Objective: To identify the likely degradation products of N,N'-(Propane-1,3-diyl)dibenzamide under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare a stock solution of N,N'-(Propane-1,3-diyl)dibenzamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid powder to 80 °C in a calibrated oven for 48 hours.

    • Photostability: Expose the solid powder and a solution (in a photostable solvent like acetonitrile) to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method (see Section 6).

  • Data Interpretation: Compare the chromatograms of the stressed samples with the control. Identify and quantify any degradation products. The goal is to achieve a target degradation of 5-20%.

Diagram 1: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Interpretation Prep Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Prep->Acid Expose to Stress Base Base Hydrolysis (0.1M NaOH, 60°C) Prep->Base Expose to Stress Oxidation Oxidative Stress (3% H2O2, RT) Prep->Oxidation Expose to Stress Thermal Thermal Stress (Solid, 80°C) Prep->Thermal Expose to Stress Photo Photostability (ICH Q1B) Prep->Photo Expose to Stress Analysis HPLC-UV/MS Analysis Acid->Analysis Analyze Samples Base->Analysis Analyze Samples Oxidation->Analysis Analyze Samples Thermal->Analysis Analyze Samples Photo->Analysis Analyze Samples Interpretation Identify & Quantify Degradation Products Analysis->Interpretation

Caption: Workflow for forced degradation studies.

Protocol 2: Long-Term and Accelerated Stability Studies

These studies are designed to evaluate the stability of the compound under recommended storage conditions and at elevated temperatures to predict its shelf-life.

Objective: To determine the re-test period for N,N'-(Propane-1,3-diyl)dibenzamide powder under defined storage conditions.

Methodology:

  • Sample Packaging: Package the powder in the proposed long-term storage container (e.g., amber glass vials with screw caps).

  • Storage Conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH (or 5 °C ± 3 °C if refrigeration is required).

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

  • Testing Schedule:

    • Initial (Time 0): Full analysis of the initial batch.

    • Accelerated: Test at 1, 3, and 6 months.

    • Long-Term: Test at 3, 6, 9, 12, 18, and 24 months.

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance (visual inspection)

    • Assay and Purity (using a stability-indicating HPLC method)

    • Moisture content (Karl Fischer titration, if applicable)

  • Data Evaluation: Analyze the data for trends in degradation and changes in physical properties over time.

Diagram 2: Long-Term Stability Study Logic

Long_Term_Stability_Logic cluster_setup Study Setup cluster_conditions Storage Conditions cluster_testing Periodic Testing cluster_evaluation Evaluation Sample Package Compound in Final Container Time0 Initial Analysis (T=0) Sample->Time0 LongTerm Long-Term (25°C/60%RH or 5°C) Time0->LongTerm Accelerated Accelerated (40°C/75%RH) Time0->Accelerated Tests Appearance Assay & Purity (HPLC) Moisture Content LongTerm->Tests Pull samples at specified time points Accelerated->Tests Pull samples at specified time points Data Trend Analysis Tests->Data Retest Establish Re-test Period Data->Retest

Caption: Logic flow for long-term stability studies.

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose.

Recommended HPLC Method

Table 2: HPLC Method Parameters for Analysis of Benzamide Compounds

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 15 minutes (may need to be extended to elute all degradation products)

Note: This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The mobile phase composition may need to be optimized to achieve adequate separation of the parent peak from any degradation products.

Sample Preparation for HPLC Analysis
  • Standard Solution: Accurately weigh about 10 mg of N,N'-(Propane-1,3-diyl)dibenzamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution: For stressed samples, neutralize the acidic and basic solutions before dilution with the mobile phase to a final concentration within the calibration range. For solid samples, accurately weigh an appropriate amount, dissolve in the mobile phase, and dilute to the final concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Conclusion

The handling and storage stability of N,N'-(Propane-1,3-diyl)dibenzamide powder are critical for ensuring its quality and the reliability of experimental outcomes. By adhering to the recommended handling precautions, storage conditions, and by implementing systematic stability testing protocols, researchers can be confident in the integrity of this compound. The provided protocols for forced degradation and long-term stability studies, coupled with a robust HPLC analytical method, offer a comprehensive framework for the stability assessment of N,N'-(Propane-1,3-diyl)dibenzamide and related aromatic amides.

References

  • Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry, 53(15), 2337-2343. Available at: [Link]

  • TA Instruments. (n.d.). Thermal Analysis of Polyamide 66 Gears with Added Recycle. TA469. Available at: [Link]

  • Kiziltas, A., et al. (2016). Thermal analysis of polyamide 6 composites filled by natural fiber blend. BioResources, 11(2), 4854-4867. Available at: [Link]

  • Netzsch-Gerätebau GmbH. (2015). Characterization and Classification of Recycled Polyamides by Means of Identify. Available at: [Link]

  • Sreedasyam, J. S., et al. (2013). N,N′-(Propane-1,3-diyl)bis(2-aminobenzamide). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o673. Available at: [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]

  • Sreedasyam, J. S., et al. (2013). (PDF) N,N′-(Propane-1,3-diyl)bis(2-aminobenzamide). ResearchGate. Available at: [Link]

  • Islam, T., et al. (2021). ISOCRATIC RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF REACTION RATE IN N-PHENYLBENZAMIDE SYNTHESIS AND ITS INTERMEDIATE COMPOUNDS. 7th International Conference on Advancement in Science and Technology (iCAST2021). Available at: [Link]

  • Washington State University. (n.d.). A STUDY OF THE THERMAL OXIDATIVE DEGRADATION OF POLYAMIDE 6,6. WSU Research Exchange. Available at: [Link]

  • Carlsson, D. J., Gan, L. H., & Wiles, D. M. (2025). The Photolyses of Fully Aromatic Amides. ResearchGate. Available at: [Link]

  • Sreedasyam, J. S., et al. (2013). N,N'-(Propane-1,3-di-yl)bis-(2-amino-benzamide). PubMed. Available at: [Link]

  • Sreedasyam, J. S., et al. (2013). (PDF) N,N′-(Propane-1,3-diyl)bis(2-aminobenzamide). ResearchGate. Available at: [Link]

  • ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? Available at: [https://www.researchgate.net/post/Is_an_aromatic_amide_such_as_N-phenyl_benzamide_more_stable_to_acidic_or_alkaline_hydrolysis_than_eg_N-methyl_benzamide]([Link]_ hydrolysis_than_eg_N-methyl_benzamide)

  • Luo, B., et al. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics. Available at: [Link]

  • ResearchGate. (2025). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Available at: [Link]

  • PubChem. (2025). N,N'-Bis(benzyl)-1,3-diaminopropane. Available at: [Link]

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  • MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2021). One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, luminescence and electrochromism of aromatic poly(amine–amide)s with pendent triphenylamine moieties. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[3-(benzoylamino)propyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[3-(benzoylamino)propyl]benzamide. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of this compound. Our goal is to equip you with the scientific understanding to not only solve common experimental issues but also to proactively improve your reaction yields and product purity.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of N-[3-(benzoylamino)propyl]benzamide, which is commonly prepared via the Schotten-Baumann reaction between 1,3-diaminopropane and benzoyl chloride.[1][2][3]

Issue 1: Low Yield of N-[3-(benzoylamino)propyl]benzamide

A lower than expected yield is one of the most frequent issues. This can often be attributed to several factors, from suboptimal reaction conditions to competing side reactions.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete Reaction Increase Reaction Time: Ensure the reaction is stirred for a sufficient duration. For some benzamide syntheses, allowing the reaction to proceed overnight can be beneficial.[4] Optimize Stoichiometry: While a 1:2 molar ratio of 1,3-diaminopropane to benzoyl chloride is theoretically required, using a slight excess (e.g., 2.1-2.2 equivalents) of benzoyl chloride can help drive the reaction to completion. However, a large excess can lead to purification challenges.[5]
Hydrolysis of Benzoyl Chloride Control Temperature: The reaction of benzoyl chloride is exothermic and it can readily hydrolyze to benzoic acid in the presence of water.[5][6] Performing the addition of benzoyl chloride at a reduced temperature (e.g., 0-10 °C) minimizes this side reaction.[6][7] Anhydrous Conditions: While the classical Schotten-Baumann reaction uses a biphasic system, minimizing water in the organic solvent is crucial. Ensure your organic solvent is dry.
Inadequate Neutralization of HCl Use of Base: The reaction generates two equivalents of hydrochloric acid (HCl), which will protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[3][6] It is critical to use at least two equivalents of a base, such as sodium hydroxide or a non-nucleophilic organic base like triethylamine, to neutralize the HCl as it forms.[6][8] Maintaining a basic pH (pH > 9) is often recommended.[4]
Product Precipitation Issues Solvent Selection: The product may be partially soluble in the reaction mixture, leading to losses during workup. Ensure the chosen solvent system allows for complete precipitation of the product upon reaction completion or efficient extraction. A biphasic system of dichloromethane and water is common.[1][2]
Issue 2: Formation of Mono-acylated Byproduct (N-(3-aminopropyl)benzamide)

The presence of a significant amount of the mono-acylated product indicates that the reaction has not gone to completion on both amine groups of the diamine.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps & Scientific Rationale
Insufficient Acylating Agent Stoichiometry Control: Ensure at least two full equivalents of benzoyl chloride are used relative to 1,3-diaminopropane. A slight excess of the acylating agent is often beneficial.
Poor Mixing in Biphasic System Vigorous Stirring: In a two-phase system (e.g., dichloromethane/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs, ensuring both amine groups have the opportunity to react.
Slow or Incomplete Addition Controlled Addition of Benzoyl Chloride: Adding the benzoyl chloride dropwise to the solution of 1,3-diaminopropane ensures a consistent excess of the amine initially, which can favor mono-acylation if the addition is too slow or stops prematurely.[5] However, a controlled, steady addition is necessary to manage the exothermic nature of the reaction.
Issue 3: Presence of Benzoic Acid as an Impurity

Benzoic acid is a common impurity resulting from the hydrolysis of benzoyl chloride.[5][6]

Potential Causes and Solutions

Potential Cause Troubleshooting Steps & Scientific Rationale
Hydrolysis of Benzoyl Chloride Reagent Quality: Use a fresh bottle or freshly distilled benzoyl chloride to minimize pre-existing benzoic acid contamination.[5] Temperature Control: Keep the reaction temperature low (0-10 °C) during the addition of benzoyl chloride to reduce the rate of hydrolysis.[6][7]
Inadequate Workup Aqueous Base Wash: During the workup procedure, wash the organic layer containing the product with a dilute aqueous basic solution, such as 5% sodium hydroxide or saturated sodium bicarbonate.[6][9] This will deprotonate the acidic benzoic acid, forming sodium benzoate, which is soluble in the aqueous layer and can be easily separated.
Issue 4: Difficulty in Product Purification

Sometimes the crude product may be an oil or difficult to crystallize, or it may contain persistent impurities.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps & Scientific Rationale
Oily Product Formation Solvent for Recrystallization: The choice of solvent is critical for successful recrystallization. Test a range of solvents and solvent mixtures (e.g., ethanol/water, toluene, ethyl acetate/hexanes) to find a system where the product is soluble when hot but sparingly soluble when cold.[7][9] Seed Crystals: If the product is slow to crystallize, adding a seed crystal of pure product can induce crystallization.
Persistent Impurities Column Chromatography: If recrystallization is ineffective at removing impurities, purification by column chromatography is a more robust method.[10][11] A silica gel column with a gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from byproducts.[11]
Residual Solvent Drying Under Vacuum: Ensure the purified product is thoroughly dried under high vacuum to remove any residual solvent, which can cause the product to appear oily or have a lower melting point.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of N-[3-(benzoylamino)propyl]benzamide?

A1: The synthesis typically follows the Schotten-Baumann reaction, which is a nucleophilic acyl substitution.[1] The mechanism involves the nucleophilic attack of the amine group of 1,3-diaminopropane on the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion and deprotonation by a base to yield the amide. This occurs sequentially on both amine groups.

Schotten-Baumann_Mechanism cluster_step1 Step 1: First Acylation cluster_step2 Step 2: Second Acylation Amine H₂N(CH₂)₃NH₂ Intermediate1 Tetrahedral Intermediate Amine->Intermediate1 Nucleophilic Attack BenzoylChloride1 PhCOCl BenzoylChloride1->Intermediate1 Monoamide PhCONH(CH₂)₃NH₂ Intermediate1->Monoamide Collapse HCl1 HCl Intermediate1->HCl1 Intermediate2 Tetrahedral Intermediate Monoamide->Intermediate2 Nucleophilic Attack Base Base (e.g., NaOH) HCl1->Base Neutralization BenzoylChloride2 PhCOCl BenzoylChloride2->Intermediate2 FinalProduct PhCONH(CH₂)₃NHCOPh Intermediate2->FinalProduct Collapse HCl2 HCl Intermediate2->HCl2 HCl2->Base Neutralization

Caption: Reaction mechanism for the synthesis of N-[3-(benzoylamino)propyl]benzamide.

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The key parameters are:

  • Stoichiometry: Ensure a molar ratio of at least 1:2 of 1,3-diaminopropane to benzoyl chloride.

  • Temperature: Maintain a low temperature (0-10 °C) during the addition of benzoyl chloride to minimize hydrolysis.[6][7]

  • pH/Base: Use at least two equivalents of a suitable base to neutralize the HCl produced and maintain a basic reaction environment.[3][6]

  • Mixing: Ensure vigorous stirring, especially in a biphasic system, to facilitate the reaction.

Q3: What is the role of the base in this reaction?

A3: The base plays a crucial role in the Schotten-Baumann reaction. Its primary function is to neutralize the hydrochloric acid that is formed as a byproduct.[3][6] If the HCl is not neutralized, it will protonate the starting amine, forming an ammonium salt which is no longer nucleophilic and cannot react with the benzoyl chloride, thereby stopping the reaction and reducing the yield.[6]

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Stoichiometry Check Stoichiometry (Amine:Acyl Chloride ≈ 1:2.1) Start->Check_Stoichiometry Check_Temp Review Temperature Control (Addition at 0-10°C?) Start->Check_Temp Check_Base Verify Base Equivalents (≥ 2 equivalents?) Start->Check_Base Check_Workup Examine Workup Procedure (Aqueous base wash performed?) Start->Check_Workup Purification Optimize Purification Check_Stoichiometry->Purification If correct Check_Temp->Purification If correct Check_Base->Purification If correct Check_Workup->Purification If correct Recrystallize Recrystallization (Test new solvents) Purification->Recrystallize Minor Impurities Column Column Chromatography Purification->Column Major/Persistent Impurities Success High Yield, Pure Product Recrystallize->Success Column->Success

Sources

Technical Support Center: Purification of N,N'-propane-1,3-diyl-dibenzamide

[1][2][3]

The Chemistry of Separation (The "Why")

To effectively remove the mono-benzoylated impurity (Impurity A ) from your target diamide (Target B ), you must exploit the drastic difference in their acid-base properties.[1][2]

  • Target B (N,N'-propane-1,3-diyl-dibenzamide): A neutral diamide.[1][2][3] It exhibits no significant basicity in aqueous media.[2][3][4] It is generally insoluble in water but soluble in hot polar organic solvents (DMF, Ethanol).[2][3][4][5]

  • Impurity A (N-(3-aminopropyl)benzamide): Contains a free primary amine.[1][2][3] This group is basic (pKa of conjugate acid

    
     10.5).[2][3][5]
    

The Strategy: By introducing a dilute acid (pH < 4), we protonate the free amine of Impurity A, converting it into a highly water-soluble ammonium salt.[5] The neutral Target B remains unprotonated and hydrophobic, allowing for easy physical separation.[3][4][5]

Chemical Differentiation Pathway[3][4][6]

purification_logiccluster_inputsCrude Mixturecluster_outputsPhase SeparationImpurityImpurity A(Free Amine)HydrophobicAcidAdd Dilute HCl(pH ~ 2)Impurity->AcidTargetTarget B(Diamide)HydrophobicTarget->AcidNo ReactionSaltImpurity Salt(R-NH3+ Cl-)Water SolubleAcid->SaltProtonationSolidTarget B(Neutral)Solid / Organic PhaseAcid->SolidPrecipitation

Figure 1: The chemical logic driving the separation.[1][2] The acid selectively targets the impurity's amine group.

Troubleshooting Workflow (The "How")

Select the workflow below that matches the current state of your material.

Decision Matrix
Current State of MaterialRecommended ProtocolPrimary Mechanism
Dry Solid / Crude Precipitate Protocol A (Acidic Reslurry) Selective dissolution of impurity salt.[1][2][3]
Dissolved in Organic Solvent Protocol B (Liquid-Liquid Extraction) Phase partitioning (Organic vs. Aqueous).
Already Washed (High Purity Req.) Protocol C (Recrystallization) Solubility differentials (Temperature).[2][3][5]

Detailed Protocols

Protocol A: Acidic Reslurry (Recommended for Bulk Solids)

Best for: Large scale purification where the product is a solid and the impurity is surface-bound or co-precipitated.[1]

Reagents:

  • 1M Hydrochloric Acid (HCl)[1][2][5][6]

  • Deionized Water[1][4]

  • Ethanol (for final rinse)[1][2][5]

Step-by-Step:

  • Grind: Finely grind the crude solid Target B. Clumps trap impurities, preventing the acid from reaching them.[3][4][5]

  • Suspend: Place the solid in a flask and add 10 volumes (10 mL per gram of solid) of 1M HCl .

  • Agitate: Stir vigorously at room temperature for 30–60 minutes.

    • Note: Do not heat significantly (>40°C), as hot acid may hydrolyze the amide bonds over time.[4][5]

  • Filter: Filter the suspension using a sintered glass funnel or Büchner funnel.[3][4]

  • Wash:

    • Wash the cake with 2 volumes of 1M HCl (to displace residual mother liquor).[3][5]

    • Wash with copious amounts of Deionized Water until the filtrate pH is neutral.[3]

  • Dry: Dry the solid in a vacuum oven at 60°C.

Validation: The filtrate should contain the impurity.[3] Basifying a small aliquot of the filtrate with NaOH should precipitate the free amine impurity (cloudiness), confirming removal.[5]

Protocol B: Liquid-Liquid Extraction

Best for: Materials currently dissolved in water-immiscible solvents (e.g., DCM, Chloroform, Ethyl Acetate).[1][2][4][5]

Step-by-Step:

  • Dissolve: Ensure crude material is fully dissolved in the organic solvent.[3][4][7]

  • Acid Wash: Transfer to a separatory funnel. Add an equal volume of 0.5M or 1M HCl .

  • Shake: Shake vigorously for 2 minutes to ensure equilibrium. Vent frequently.

  • Separate: Drain the lower aqueous layer (which now contains the protonated impurity).[3]

    • Repeat: Perform this acid wash 2 times.[2][3][4]

  • Neutralize: Wash the organic layer once with Brine (Saturated NaCl) to remove entrained water/acid.[3][4][5]

  • Dry & Concentrate: Dry organic layer over MgSO₄, filter, and rotary evaporate.

Protocol C: Recrystallization (Polishing Step)

Best for: Final purification to reach >99.5% purity after Protocol A or B.[1][2][5]

Solvent System: Ethanol/Toluene (1:[1][5][8]1) or DMF/Water.[2][3][4][5]

Step-by-Step:

  • Dissolve: Suspend the solid in Ethanol (or 1:1 Ethanol/Toluene). Heat to reflux until fully dissolved.[2][3][4][7]

  • Hot Filtration (Optional): If insoluble particles remain, filter while hot.[2][3][4][5]

  • Cool: Allow the solution to cool slowly to room temperature. The diamide (Target B) should crystallize as white needles/plates.[3][5]

  • Filter: Collect crystals. The mono-amine impurity (being more soluble in ethanol) remains in the mother liquor.[2][3]

Frequently Asked Questions (FAQs)

Q: Why not use a stronger acid like Sulfuric Acid? A: While H₂SO₄ works, it is non-volatile and harder to wash out of the crystal lattice.[4] HCl is preferred because any residual trace is volatile and removed during vacuum drying.[3][4][5] Furthermore, strong mineral acids at high concentrations can hydrolyze the amide bond, destroying your product.[4][5]

Q: My product is forming a "gum" instead of a solid during the Acid Wash (Protocol A). What happened? A: This usually indicates the presence of residual solvent or that the material is amorphous.

  • Fix: Add a small amount of cold Ethanol or Diethyl Ether to the acid slurry.[3][4] This helps induce crystallization and keeps the solid free-flowing.[1][2][3]

Q: Can I use column chromatography? A: Yes, but it is often unnecessary and consumes large amounts of solvent.[3][4][5] If you must, use a Silica column doped with 1% Triethylamine (TEA).[2][3][4][5]

  • Reasoning: Silica is slightly acidic.[2][3][4][5] Without TEA, the amine impurity will streak or stick to the column.[4][5] The TEA blocks acidic sites, allowing the amine to elute, though the solubility difference usually makes the acid wash method superior.[4][5]

Q: How do I confirm the impurity is gone? A:

  • TLC: Run on Silica gel (DCM:MeOH 95:5).[2][3][4][5] Stain with Ninhydrin .[2][3][4][5]

    • Result: The Target B (diamide) will NOT stain (or stain very faintly).[2][3][5] The Impurity A (primary amine) will stain a distinct purple/red .[3]

  • HPLC: Standard C18 method. The amine impurity will elute significantly earlier (lower retention time) than the diamide at acidic pH due to protonation.[3][5]

References

  • Synthesis and Crystal Structure of N,N'-propane-1,3-diyl-dibenzamide. Brisson, J. & Brisse, F. (1986).[1][2][3][4][5][8] Canadian Journal of Chemistry, 64(4), 739–744.[2][4][5] [1][2][5]

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013).[3][4][5] Butterworth-Heinemann.[1][2][3][4] (General reference for amine-amide separation techniques).

  • Amine Removal Strategies in Organic Synthesis. University of Rochester, Department of Chemistry. (General guide on acid-washing amines).

  • Vogel's Textbook of Practical Organic Chemistry. Furniss, B. S., et al. (1989).[2][3][4][5] Longman Scientific & Technical.[2][3][4][5] (Standard protocols for recrystallization of benzamides).

Troubleshooting cyclization side reactions during benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A-Level A-Level Editorial Note from the Senior Application Scientist

Welcome, colleagues, to our dedicated resource for navigating the complexities of benzamide synthesis. In the pursuit of novel therapeutics and fine chemicals, the seemingly straightforward formation of an amide bond can often be plagued by a variety of side reactions, with intramolecular cyclization being a particularly persistent challenge. This guide is designed not as a rigid set of protocols, but as a dynamic troubleshooting resource rooted in mechanistic understanding and field-proven strategies. Here, we will dissect the "why" behind these unwanted cyclizations and provide actionable solutions to steer your reactions toward the desired benzamide product with high yield and purity.

Frequently Asked Questions (FAQs)

Q1: I'm attempting to synthesize an ortho-substituted benzamide and I'm isolating a significant amount of a cyclized byproduct. What is happening?

This is a common issue arising from the intramolecular cyclization of the initially formed benzamide, often leading to the formation of a quinazolin-4-one derivative. The proximity of the ortho-substituent to the amide nitrogen facilitates an intramolecular nucleophilic attack, particularly under harsh reaction conditions.

The reaction typically proceeds through the formation of an N-acyliminium ion intermediate, which is a powerful electrophile.[1][2] The aromatic ring can then act as a nucleophile, attacking the electrophilic carbon of the N-acyliminium ion to form a new ring.

Troubleshooting Guide: Intramolecular Cyclization of ortho-Substituted Benzamides

Issue: Formation of Quinazolin-4-one Byproducts

When synthesizing benzamides with a reactive group at the ortho position (e.g., an amino, halo, or nitro group), intramolecular cyclization can compete with the desired amide formation, leading to quinazolin-4-one derivatives.[3][4][5][6][7]

Mechanistic Insight:

The formation of quinazolin-4-ones from ortho-substituted benzamides is often promoted by the very conditions used for amide synthesis. For instance, when starting from an ortho-aminobenzamide, condensation with an aldehyde or a carboxylic acid derivative can be followed by an intramolecular cyclization/dehydration cascade.[5]

G cluster_0 Quinazolin-4-one Formation from o-Aminobenzamide A o-Aminobenzamide B Carboxylic Acid Derivative (e.g., Acyl Chloride) C Intermediate Amide D Intramolecular Cyclization E Quinazolin-4-one

Troubleshooting Strategies:

Parameter Recommendation Causality
Coupling Reagent Utilize milder coupling reagents such as HATU or HOBt/EDC.[8] Avoid highly reactive reagents like SOCl₂ for acyl chloride formation if possible.Harsher reagents can promote the formation of highly reactive intermediates that favor cyclization. Milder reagents allow for amide bond formation at lower temperatures, disfavoring the cyclization pathway.
Temperature Maintain low reaction temperatures (0 °C to room temperature).Intramolecular cyclization often has a higher activation energy than the desired intermolecular amide bond formation. Lowering the temperature can significantly reduce the rate of this side reaction.[9]
Base Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA).Strong, nucleophilic bases can deprotonate the amide nitrogen, increasing its nucleophilicity and promoting intramolecular attack.
Solvent Aprotic, non-polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred.Polar, protic solvents can potentially facilitate proton transfer and stabilize charged intermediates that may lead to cyclization.

Advanced Topic: The Role of N-Acyliminium Ions in Cyclization

Q2: I've heard that N-acyliminium ions can be problematic. How are they formed from my benzamide, and how do they lead to cyclization?

N-acyliminium ions are highly reactive electrophilic intermediates that can readily undergo intramolecular cyclization.[1][2][10][11][12][13] They can form from amides under acidic conditions, particularly when the amide is derived from an aldehyde or a precursor that can easily eliminate to form a C=N double bond.

G cluster_1 N-Acyliminium Ion Formation and Cyclization Amide Amide Precursor Acyliminium N-Acyliminium Ion Cyclized Cyclized Product

Preventative Measures:

  • Avoid Strong Lewis Acids: Reagents like triflic anhydride (Tf₂O) or strong superacids can promote the formation of N-acyliminium ions.[10] If acidic conditions are necessary, use milder Brønsted acids and carefully control the stoichiometry.

  • Substrate Design: If possible, modify the substrate to avoid precursors that readily form N-acyliminium ions. For example, using a secondary amine that cannot easily form an imine can prevent this pathway.

Case Studies: Bischler-Napieralski and Pictet-Spengler Side Reactions

Q3: My benzamide synthesis involves a β-arylethylamine, and I'm seeing a dihydroisoquinoline byproduct. Is this a Bischler-Napieralski side reaction?

Yes, this is a classic example of an unwanted Bischler-Napieralski reaction.[14][15] This reaction involves the acid-catalyzed cyclization of a β-arylethylamide. The very reagents used to activate the carboxylic acid for amidation (e.g., POCl₃, P₂O₅) are potent dehydrating agents that can drive this cyclization.[15]

Troubleshooting the Bischler-Napieralski Side Reaction:

Parameter Recommendation Causality
Activating Agent Avoid strong dehydrating agents like POCl₃, P₂O₅, and Tf₂O.[14][15] Opt for carbodiimide-based coupling reagents (e.g., EDC, DCC) with additives like HOBt.Carbodiimides activate the carboxylic acid without creating the harsh, dehydrating conditions that promote the Bischler-Napieralski cyclization.
Temperature Conduct the reaction at the lowest possible temperature that allows for amide bond formation.The cyclization step of the Bischler-Napieralski reaction is typically favored at higher temperatures.
Reaction Time Monitor the reaction closely and quench it as soon as the starting materials are consumed to prevent post-amidation cyclization.Prolonged exposure to even mildly acidic conditions can lead to the accumulation of the cyclized byproduct.
Q4: Can a Pictet-Spengler reaction occur as a side reaction during benzamide synthesis?

While less common as a direct side reaction from a pre-formed benzamide, a Pictet-Spengler-type cyclization can occur if the reaction conditions allow for the in-situ formation of an imine from a β-arylethylamine and a carbonyl compound (e.g., an aldehyde impurity or a degradation product).[11][16][17] The subsequent acid-catalyzed cyclization leads to a tetrahydroisoquinoline or a tetrahydro-β-carboline.

Minimizing Pictet-Spengler Type Side Reactions:

  • Purity of Reagents: Ensure that all starting materials, especially any aldehyde or ketone used, are of high purity and free from acidic impurities.

  • Control of pH: Maintain neutral or slightly basic conditions during the amide coupling step to disfavor the formation of the iminium ion required for the Pictet-Spengler cyclization.[11]

Experimental Protocols

Protocol 1: Minimizing Quinazolinone Formation in the Synthesis of an ortho-Aminobenzamide

This protocol utilizes a mild coupling agent and controlled temperature to favor the desired amide formation over cyclization.

Materials:

  • ortho-Aminobenzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ortho-aminobenzoic acid and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine, followed by the dropwise addition of DIPEA.

  • In a separate flask, dissolve HATU in anhydrous DCM.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Frontin, S., et al. (2017).
  • Chen, J., et al. (2019).
  • Chen, J., et al. (2019).
  • Wang, L., et al. (2017). Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • Organic & Biomolecular Chemistry. (2019). Synthesis of quinazolin-4(1H)
  • Luxembourg Bio Technologies. (n.d.). A comparative study of amide-bond forming reagents in aqueous media.
  • Organic Chemistry Portal. (n.d.). Redox Cyclization of Amides and Sulfonamides with Nitrous Oxide for Direct Synthesis of Heterocycles.
  • BenchChem. (n.d.).
  • Request PDF. (n.d.). Acid-catalyzed cyclization of acyliminium ions derived from allenamides. A new entry to protoberberines.
  • BenchChem. (n.d.). Technical Support Center: Pictet-Spengler Reaction in Sarpagine Alkaloid Synthesis.
  • Journal of the Chemical Society, Perkin Transactions 1. (1993). Asymmetric synthesis of optically active phthalides via ortho-lithiation and cyclization of chiral N-monosubstituted benzamides.
  • Movassaghi, M., & Hunt, D. K. (2008). Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction. PMC.
  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction.
  • Request PDF. (n.d.).
  • The Journal of Organic Chemistry. (1985). Ortho-lithiated tertiary benzamides. Magnesium transmetalation and synthesis of phthalides and isocoumarins including mellein and kigelin.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Fe
  • Request PDF. (n.d.). Synthesis of Spirocyclic Indolines by Interruption of the Bischler-Napieralski Reaction.
  • Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity?.
  • QYAOBIO. (n.d.).
  • Arkivoc. (2001).
  • Arkivoc. (2002). Intramolecular cyclizations of N-acyliminium ions with pyridine rings.
  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. (2021). RSC Publishing.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides.
  • Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. (2012). PMC.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015). Synfacts.
  • Organic Letters. (2003). “N-Acyliminium Ion Pool” as a Heterodiene in [4 + 2] Cycloaddition Reaction.
  • Chemical Communications. (2007). Asymmetric deprotonation and dearomatising cyclisation of N-benzyl benzamides using chiral lithium amides: formal synthesis of (–)-kainic acid.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011).
  • PubMed. (2001). Cyclization of ortho-cyclopropylphenyl benzamides in gas and liquid phases.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021). MDPI.
  • ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides.
  • Google Patents. (n.d.).
  • Request PDF. (n.d.). Catalyst-Free Synthesis of Functionalized 4-Substituted-4H-Benzo[d][4][10]oxazines via Intramolecular Cyclization of ortho-Amide-N-tosylhydrazones.

  • Approaches for peptide and protein cyclis
  • ResearchGate. (n.d.). General schemes of tandem N-acyliminium ion cyclization-nucleophilic addition reactions to fused and bridged ring systems.
  • AAPPTEC - Peptides. (n.d.). Coupling Reagents.
  • Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy. (2021). PMC.
  • PubMed. (2023). Catalyst-Free Synthesis of Functionalized 4-Substituted-4 H-Benzo[ d][4][10]oxazines via Intramolecular Cyclization of ortho- Amide- N-tosylhydrazones.

  • MDPI. (2023). Facile Synthesis of Cyclic Polyamidine with High Cationic Degree Using Environmentally Benign Approach.
  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. (n.d.). Self-published.
  • The Pictet-Spengler Reaction Upd
  • RSC Publishing. (2019).

Sources

Separation of N-[3-(benzoylamino)propyl]benzamide from unreacted benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BZ-SEP-001 Subject: Removal of unreacted Benzoyl Chloride from Bis-amide Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to isolate N-[3-(benzoylamino)propyl]benzamide (the "Product") from a reaction mixture containing excess Benzoyl Chloride (BzCl).

The Challenge: Benzoyl chloride is a reactive electrophile that cannot be removed by simple evaporation (high boiling point, ~197°C) or standard silica chromatography (degrades on column) without prior treatment.

The Solution: The separation relies on Chemical Derivatization . You must hydrolyze the lipophilic BzCl into hydrophilic Benzoic Acid, then deprotonate it to the water-soluble Sodium Benzoate. This allows the impurity to be washed away in the aqueous phase while your Product remains in the organic phase or precipitates as a solid.

Module 1: The Standard Quench & Wash Protocol

Use this protocol for standard synthesis scales (100 mg to 50 g).

The Logic: Benzoyl chloride reacts slowly with pure water but rapidly with dilute aqueous base. By converting BzCl to Sodium Benzoate, we exploit a massive solubility switch:

  • BzCl: Soluble in Organic / Insoluble in Water.

  • Sodium Benzoate: Insoluble in Organic / Soluble in Water.

Step-by-Step Procedure
  • Quench: Add Saturated Aqueous NaHCO₃ (Sodium Bicarbonate) to your reaction mixture.

    • Ratio: Use at least 2:1 volume ratio of Aqueous Base to Organic Solvent.

    • Time: Stir vigorously for 30–60 minutes at room temperature.

    • Visual Check: Evolution of CO₂ gas indicates active neutralization of HCl and hydrolysis of BzCl.

  • Phase Separation: Transfer to a separatory funnel.

    • Organic Layer: Contains your Product (Bis-amide).

    • Aqueous Layer: Contains Sodium Benzoate, NaCl, and unreacted amine salts.

  • The "Acid Cut" (Optional but Recommended):

    • After removing the basic aqueous layer, wash the organic layer with 1M HCl .[1]

    • Why? This removes any unreacted 1,3-diaminopropane (which forms water-soluble ammonium salts) that might have co-extracted.

  • Final Wash & Dry:

    • Wash organic layer with Brine (Sat.[1] NaCl).

    • Dry over Anhydrous MgSO₄.[1]

    • Evaporate solvent to yield crude solid.

Data: Solubility Profile

CompoundOrganic Phase (DCM/EtOAc)Aqueous Phase (pH 2)Aqueous Phase (pH 9)
Product (Bis-amide) Soluble InsolubleInsoluble
Benzoyl Chloride SolubleInsoluble (Slow Hydrolysis)Hydrolyzes

Benzoate
Benzoic Acid SolubleInsoluble (Precipitates)Soluble (as Benzoate)
1,3-Diaminopropane SolubleSoluble (as Ammonium salt)Soluble
Module 2: Visualizing the Separation Logic

The following diagram illustrates the chemical fate of the impurities during the workup.

WorkupLogic Start Crude Reaction Mixture (Product + Excess BzCl + HCl) Quench Add Sat. NaHCO3 (aq) Stir 45 mins Start->Quench Reaction Hydrolysis Reaction: BzCl + H2O -> Benzoic Acid + HCl Benzoic Acid + NaHCO3 -> Sodium Benzoate (aq) Quench->Reaction SepFunnel Separatory Funnel (Phase Separation) Reaction->SepFunnel OrgLayer Organic Layer (DCM or EtOAc) SepFunnel->OrgLayer Extracts AqLayer Aqueous Layer (Basic pH > 8) SepFunnel->AqLayer Washes Product Product: N-[3-(benzoylamino)propyl]benzamide OrgLayer->Product Waste Waste: Sodium Benzoate NaCl AqLayer->Waste

Figure 1: Chemical logic flow for the removal of Benzoyl Chloride via Hydrolysis and Extraction.

Module 3: Advanced Troubleshooting
Issue A: "I still smell Benzoyl Chloride after washing."

Symptoms: Sharp, irritating odor persists in the dried organic solid.

Root Cause: Incomplete Hydrolysis. Benzoyl chloride is highly lipophilic. If you use a solvent like Dichloromethane (DCM), the BzCl hides in the organic droplets. The aqueous base cannot reach it effectively if stirring is too gentle (biphasic kinetics).

The Fix (Nucleophilic Catalyst Method):

  • Add a catalytic amount of DMAP (4-Dimethylaminopyridine) or Pyridine to the biphasic mixture during the NaHCO₃ wash.

  • Mechanism: Pyridine attacks BzCl to form an N-acylpyridinium salt. This intermediate is highly water-soluble and reacts with hydroxide/water instantly. It acts as a "Phase Transfer Catalyst" for the hydrolysis.

Issue B: "My separatory funnel is a cloudy mess (Emulsion)."

Symptoms: No clear line between organic and aqueous layers.

Root Cause: Amide Surfactant Effect. Your product is a diamide with a hydrophobic chain. It acts like a surfactant, stabilizing the emulsion.

The Fix:

  • Salting Out: Add solid NaCl directly to the funnel and shake. This increases the ionic strength of the water, forcing organics out.

  • Filtration: Often, emulsions are stabilized by micro-precipitates. Filter the entire emulsion through a Celite pad or sintered glass funnel. The layers often separate immediately in the filtrate.

Module 4: Final Polishing (Recrystallization)

If the extraction yields a solid that is slightly yellow or impure (95% purity), do not run a column. Recrystallize.

Recommended Solvent Systems:

  • Ethanol/Water: Dissolve product in hot Ethanol. Add hot water dropwise until it turns cloudy. Cool slowly.

  • Ethyl Acetate/Hexanes: Dissolve in minimal hot EtOAc. Add Hexanes until turbid.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol to quench the BzCl? A: Yes, but be careful. Methanol reacts with BzCl to form Methyl Benzoate .

  • Pros: Reaction is fast.

  • Cons: Methyl Benzoate is an organic liquid (smells like fruit/glue) that is not water-soluble. It will stay in your organic layer and requires high-vacuum drying or chromatography to remove. Aqueous hydrolysis (to Benzoate) is superior because the byproduct goes into the water.

Q: Why use NaHCO₃ instead of NaOH? A: Safety and Selectivity.

  • NaOH (Strong Base): Can potentially hydrolyze your product (the amide bond) if heated or left too long.

  • NaHCO₃ (Weak Base): Strong enough to hydrolyze the acid chloride and deprotonate benzoic acid, but too weak to attack your stable amide product at room temperature.

Q: My product precipitated during the reaction. What do I do? A: This is the ideal scenario (Schotten-Baumann conditions).

  • Pour the reaction mixture into excess water.

  • Stir for 30 minutes (to hydrolyze excess BzCl).

  • Filter the solid.

  • Wash the filter cake with Sat. NaHCO₃ (removes benzoic acid) and then Water (removes salts).

  • Dry in a vacuum oven.

References
  • Vogel's Textbook of Practical Organic Chemistry . (1989). Purification of Amides and Removal of Acyl Chlorides. 5th Edition. Longman Scientific & Technical.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Nucleophilic Substitution at the Carbonyl Group. Organic Chemistry, 2nd Edition. Oxford University Press. (Explains the mechanism of hydrolysis vs.
  • PubChem Compound Summary . (2024). Benzoyl Chloride: Hydrolysis and Reactivity. National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum Analysis of N-[3-(benzoylamino)propyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for its ability to provide detailed information about molecular structure, connectivity, and conformation.[1] This guide provides an in-depth analysis of the ¹H NMR spectrum of N-[3-(benzoylamino)propyl]benzamide, a molecule characterized by its symmetrical bis-amide structure. We will dissect the expected spectral features, compare them with related benzamide analogues, and provide a robust protocol for data acquisition, thereby offering a comprehensive resource for researchers in the field.

The Structural Signature: Predicting the ¹H NMR Spectrum

The structure of N-[3-(benzoylamino)propyl]benzamide (C₁₇H₁₈N₂O₂) presents a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum.[2] Understanding the interplay of electron-withdrawing and donating effects of the functional groups is key to accurately assigning the resonance signals.

The molecule's symmetry dictates that the two benzoyl groups are chemically equivalent, simplifying the aromatic region of the spectrum. The propyl linker, however, introduces three distinct proton environments. Below is a detailed prediction of the chemical shifts and multiplicities for each proton, grounded in established NMR principles and data from analogous compounds.[3][4][5]

Aromatic Protons (10H)

The ten protons on the two phenyl rings are expected to appear in the downfield region of the spectrum, typically between δ 7.4 and 8.1 ppm. The electron-withdrawing effect of the carbonyl group deshields these protons. Based on data for unsubstituted benzamide, which shows signals around 7.4-8.1 ppm[3][6], we can predict a similar pattern. The ortho protons (adjacent to the carbonyl group) will be the most deshielded and are expected to appear as a doublet around δ 7.8-7.9 ppm. The meta and para protons will resonate at slightly higher fields, likely as a complex multiplet between δ 7.4 and 7.6 ppm.

Amide Protons (2H)

The two N-H protons of the amide groups are anticipated to produce a broad signal, the chemical shift of which is highly dependent on solvent, concentration, and temperature. In a solvent like DMSO-d₆, which is capable of hydrogen bonding, this signal could appear significantly downfield, potentially around δ 8.0-8.5 ppm. In a less polar solvent like CDCl₃, it might be observed further upfield and may be broader.[4]

Aliphatic Protons (6H)

The propyl chain introduces three distinct sets of methylene protons:

  • -CH₂- (adjacent to the two amide nitrogens, 4H): These protons are directly attached to nitrogen atoms, which are electron-withdrawing. Therefore, they will be the most deshielded of the aliphatic protons. We can expect a triplet of triplets or a quartet around δ 3.4-3.6 ppm. The splitting will arise from coupling to the adjacent central methylene group and the amide N-H proton.

  • Central -CH₂- (2H): This central methylene group is shielded relative to the other two methylene groups in the propyl chain. It will appear as a quintet (or a multiplet) due to coupling with the four protons of the two adjacent methylene groups. Its chemical shift is predicted to be in the range of δ 1.8-2.0 ppm.

Comparative Spectral Analysis: Distinguishing Features

To appreciate the unique spectral fingerprint of N-[3-(benzoylamino)propyl]benzamide, it is instructive to compare its predicted spectrum with that of simpler, related molecules.

  • Benzamide: The spectrum of benzamide is dominated by the aromatic proton signals and the broad amide proton signals.[3][6] The absence of the aliphatic signals immediately distinguishes our target molecule.

  • N-benzylbenzamide: This compound introduces a benzylic methylene group (-CH₂-), which typically appears as a doublet around δ 4.6 ppm in CDCl₃.[4][7] The presence of the propyl chain signals in our target molecule, and the absence of a benzylic signal, provides a clear point of differentiation.

The key distinguishing feature of N-[3-(benzoylamino)propyl]benzamide is the presence and specific pattern of the propyl chain protons, which directly confirms the nature of the linker between the two benzoyl amide moieties.

Data Presentation: Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for N-[3-(benzoylamino)propyl]benzamide. These predictions are based on analysis of structurally similar compounds and fundamental NMR principles.[8][9][10]

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic-H (ortho)~ 7.85d~ 7-84H
Aromatic-H (meta, para)~ 7.50m-6H
Amide N-H~ 8.2 (broad)t~ 5-62H
-CH₂-N-~ 3.50q~ 6-74H
-CH₂- (central)~ 1.90quint~ 6-72H

Experimental Workflow: Acquiring a High-Quality ¹H NMR Spectrum

To validate the predicted data, a robust experimental protocol is essential. The following steps outline a standard procedure for acquiring a high-resolution ¹H NMR spectrum.

Diagram of the Experimental Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of N-[3-(benzoylamino)propyl]benzamide prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 Transfer acq2 Lock and shim the magnetic field acq1->acq2 acq3 Set acquisition parameters (e.g., pulse sequence, number of scans) acq2->acq3 acq4 Acquire the Free Induction Decay (FID) acq3->acq4 proc1 Apply Fourier Transform to the FID acq4->proc1 Process proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integrate signals and reference to standard proc3->proc4

Caption: A streamlined workflow for ¹H NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of N-[3-(benzoylamino)propyl]benzamide.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amide protons.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters, including the pulse sequence (a standard single-pulse experiment is usually sufficient), acquisition time, relaxation delay, and the number of scans. For a dilute sample, a higher number of scans will be necessary to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate the area under each peak to determine the relative number of protons each signal represents.

    • Reference the spectrum by setting the TMS peak to 0 ppm.

    • Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to assign the signals to the respective protons in the molecule.

Molecular Structure and Proton Assignments

The following diagram illustrates the structure of N-[3-(benzoylamino)propyl]benzamide with the predicted proton assignments.

Caption: Structure of N-[3-(benzoylamino)propyl]benzamide.

Conclusion

The ¹H NMR spectrum of N-[3-(benzoylamino)propyl]benzamide provides a wealth of structural information that is readily interpretable. The symmetrical nature of the molecule simplifies the aromatic region, while the propyl linker gives rise to a characteristic set of aliphatic signals. By comparing the expected spectrum with those of related benzamides, its unique structural features can be confidently identified. The protocol provided herein offers a standardized approach to obtaining high-quality data, which is the foundation of accurate spectral analysis and structural elucidation in the demanding environment of pharmaceutical and chemical research.

References

  • The Royal Society of Chemistry. Supporting Information - Direct Synthesis of Amides and Imines. [Link]

  • Kurt, G., & Mercimek, B. (2008). Synthesis and Characterization of N,N'-(propane-1,2 diyldicarbamothioyl)dibenzamide. Molbank, 2008(4), M578. [Link]

  • PubChem. N-[3-(benzoylamino)propyl]benzamide. [Link]

  • ResearchGate. ¹H NMR spectrum (100 MHz, CDCl₃) of N-benzylbenzamide (7). [Link]

  • Supporting Information. Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. [Link]

  • Iowa State University. NMR Coupling Constants. [Link]

  • Sreedasyam, J. S., Sunkari, J., Kundha, S., & Gundapaneni, R. R. (2013). N,N′-(Propane-1,3-diyl)bis(2-aminobenzamide). Acta Crystallographica Section E: Structure Reports Online, 69(5), o738. [Link]

  • Govindarajan, R., & Govindarajan, S. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical and Pharmaceutical Research, 7(12), 834-840. [Link]

  • Govindasamy, P., Rani, M., & Kabilan, S. (2008). Convenient synthesis and NMR spectral studies of variously substituted N-methylpiperidin-4-one-O-benzyloximes. [Link]

  • Govindasamy, P., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

Sources

Deep Dive: Mass Spectrometry Fragmentation of N-[3-(benzoylamino)propyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[3-(benzoylamino)propyl]benzamide (also known as N,N'-dibenzoyl-1,3-diaminopropane) is the stable, hydrophobic derivative of the biogenic amine 1,3-diaminopropane. In drug development and metabolic profiling, this compound serves as a critical analyte for quantifying polyamines—biomarkers often elevated in rapid cell proliferation and cancer.

This guide analyzes its mass spectrometry (MS) behavior, specifically its fragmentation pattern under Electrospray Ionization (ESI), and compares its performance against alternative derivatization strategies like Dansylation and FMOC labeling.

Part 1: The Molecule & Experimental Context

Chemical Identity[1]
  • IUPAC Name: N-[3-(benzoylamino)propyl]benzamide

  • Molecular Formula: C₁₇H₁₈N₂O₂

  • Monoisotopic Mass: 282.1368 Da

  • Precursor Ion [M+H]⁺: 283.1441 m/z

Why This Compound Matters

Native polyamines (putrescine, spermidine, spermine) are highly polar, lacking chromophores, and ionize poorly in Reverse Phase (RP) LC-MS. Benzoylation via the Schotten-Baumann reaction transforms them into lipophilic, UV-active, and MS-friendly species. The resulting N-[3-(benzoylamino)propyl]benzamide is the specific marker for 1,3-diaminopropane.

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducible fragmentation data, the following sample preparation and acquisition protocol is recommended. This workflow includes an internal stability check.

Derivatization Workflow (Schotten-Baumann)

Goal: Convert trace 1,3-diaminopropane into the stable bis-benzamide form.

  • Preparation: Mix 100 µL of sample (biofluid/tissue extract) with 50 µL of 2M NaOH.

  • Reaction: Add 10 µL Benzoyl Chloride (BzCl). Vortex immediately for 30s.

    • Mechanism:[1][2][3][4] Nucleophilic attack of the amine nitrogen on the benzoyl carbonyl.

  • Incubation: Let stand at 25°C for 5 mins.

  • Quenching: Add 50 µL saturated Glycine solution (scavenges excess BzCl).

  • Extraction (Critical Step): Add 300 µL Diethyl Ether. Vortex and centrifuge.[5] Collect the organic supernatant (contains the analyte).

  • Reconstitution: Evaporate ether; reconstitute in 50:50 Methanol/Water + 0.1% Formic Acid.

LC-MS/MS Acquisition Parameters
  • Ionization: ESI Positive Mode (+).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Collision Energy (CE): Stepped 15–30 eV (Optimal for generating the reporter ion).

Part 3: Fragmentation Pattern Analysis

The fragmentation of N-[3-(benzoylamino)propyl]benzamide is dominated by the stability of the benzoyl moiety. Under Collision-Induced Dissociation (CID), the molecule follows a predictable "Charge-Remote" and "Charge-Driven" breakdown.

Primary Fragmentation Pathway

The precursor ion m/z 283.1 [M+H]⁺ undergoes cleavage at the amide bond.

  • The Reporter Ion (m/z 105.0):

    • Identity: Benzoyl cation [C₆H₅-C≡O]⁺.

    • Mechanism: Inductive cleavage of the amide C-N bond. The positive charge is stabilized by resonance with the phenyl ring.

    • Significance: This is the Base Peak (100% relative abundance). It is the universal reporter for all benzoylated amines, providing high sensitivity but low structural specificity.

  • The Diagnostic Ion (m/z 122.1):

    • Identity: Protonated Benzamide [C₆H₅CONH₂ + H]⁺.

    • Mechanism: Hydrogen rearrangement (McLafferty-like) during C-N bond cleavage, transferring a proton from the propyl chain to the leaving amide group.

    • Significance: Confirms the presence of the benzamide headgroup intact.[6]

  • The Secondary Fragment (m/z 77.0):

    • Identity: Phenyl cation [C₆H₅]⁺.[6]

    • Mechanism: Loss of CO (28 Da) from the m/z 105 ion.

    • Significance: Used as a secondary qualifier ion to confirm the benzoyl structure.

Detailed Fragmentation Pathway Diagram

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 283.1 (N,N'-dibenzoyl-1,3-diaminopropane) BenzoylCat Base Peak (Reporter) [C6H5-CO]+ m/z 105.0 Precursor->BenzoylCat Amide Bond Cleavage (High Energy) Benzamide Protonated Benzamide [C6H5CONH3]+ m/z 122.1 Precursor->Benzamide H-Rearrangement Phenyl Phenyl Cation [C6H5]+ m/z 77.0 BenzoylCat->Phenyl -CO (28 Da) NeutralLoss Neutral Loss: N-(3-aminopropyl)benzamide (162 Da)

Caption: Figure 1. ESI-MS/MS fragmentation pathway of N-[3-(benzoylamino)propyl]benzamide showing the generation of the dominant benzoyl reporter ion (m/z 105).

Part 4: Performance Comparison (Benzoyl vs. Alternatives)

Why choose Benzoyl Chloride (BzCl) over other reagents? The choice dictates the fragmentation limits and sensitivity.

Comparative Analysis Table
FeatureBenzoyl Chloride (BzCl) Dansyl Chloride (Dns-Cl) FMOC-Cl
Target Group Primary/Secondary AminesPrimary/Secondary AminesPrimary/Secondary Amines
Precursor Mass Shift +104 Da per amine+233 Da per amine+222 Da per amine
Major Fragment (MS2) m/z 105 (Benzoyl) m/z 170 (Dimethylaminonaphthalene) m/z 179 (Dibenzofulvene)
Sensitivity (ESI) High (Excellent ionization)Very High (Fluorescence + MS)High
Chromatography Moderate hydrophobicity (Fast elution)High hydrophobicity (Long retention)High hydrophobicity
Stability > 1 Month (Room Temp) Photosensitive (Degrades in light)Unstable in water (Hydrolyzes)
Cost Very LowHighModerate
Why Benzoylation Wins for High-Throughput Screening:
  • Kinetic Stability: The benzamide bond is chemically robust, allowing samples to be stored for weeks before analysis, unlike FMOC derivatives which can hydrolyze.

  • Clean Fragmentation: The m/z 105 ion is incredibly stable. While Dansylation provides a specific m/z 170 fragment, the Dansyl group is bulky and can suppress ionization of smaller polyamines.

  • Cost-Efficiency: BzCl is a standard commodity chemical, making it 10-50x cheaper per sample than Dansyl-Cl or FMOC-Cl.

Part 5: Troubleshooting & Quality Control

The "Ghost" Peak Issue

Symptom: Observation of m/z 105 and 77 peaks but no m/z 283 precursor. Cause: In-source fragmentation.[1] The benzamide bond is labile. If the ESI source temperature (>350°C) or Fragmentor voltage is too high, the molecule breaks apart before entering the quadrupole. Solution: Lower the source temperature to 300°C and reduce the Fragmentor voltage by 10-20V.

Workflow Visualization

Workflow Sample Sample (Polyamine) Reaction Schotten-Baumann Rxn (pH > 10) Sample->Reaction Reagent Benzoyl Chloride (BzCl) Reagent->Reaction Extract Ether Extraction (Remove Salts) Reaction->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data: m/z 283 -> 105 LCMS->Data

Caption: Figure 2. Optimized sample preparation workflow for isolating benzoylated polyamines.

References

  • Wong, J. W., et al. (2016). Method Development for the Analysis of Polyamines by Derivatives with Benzoyl Chloride by HPLC Tandem Mass Spectrometry. University of California Davis. Link

  • Suh, J. H., et al. (2013). Simultaneous determination of polyamines in different plant parts by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Link

  • NIST Mass Spectrometry Data Center. (2023). Benzamide, N-propyl- Mass Spectrum. National Institute of Standards and Technology. Link

  • Byun, J. A., et al. (2008). Determination of polyamines in human urine by gas chromatography-mass spectrometry. Biomedical Chromatography. Link

Sources

Comparative Guide: DNA Binding Affinity of N-[3-(benzoylamino)propyl]benzamide vs. Distamycin

[1][2]

Executive Summary: The Rigidity-Affinity Paradox[2]

In the landscape of DNA-targeting small molecules, Distamycin A serves as the archetypal minor groove binder, characterized by its crescent shape, cationic charge, and rigid pyrrole backbone.[1][2] In contrast, N-[3-(benzoylamino)propyl]benzamide (hereafter referred to as Bis-Benzamide Propyl , or BBP ) represents a simplified, neutral, and flexible analog.[2]

The core distinction lies in pre-organization .[2] Distamycin is "pre-shaped" to fit the minor groove of AT-rich DNA, minimizing the entropic cost of binding.[2] BBP, with its flexible propyl linker and lack of cationic anchoring, suffers from a massive affinity penalty.[2] This comparison elucidates the critical roles of isohelicity (structural curvature matching DNA) and electrostatic clamping in designing high-affinity DNA ligands.[2]

Chemical Architecture & Structural Logic[2]

To understand the difference in binding affinity (

12
Distamycin A (The Standard)[2]
  • Core Structure: Tris-N-methylpyrrole carboxamide backbone.[1][2]

  • Geometry: Rigid, crescent-shaped (isohelical) structure that matches the curvature of the B-DNA minor groove.[2]

  • Electrostatics: Terminal amidine group provides a strong positive charge (+1), acting as an "electrostatic anchor" to the negatively charged DNA phosphate backbone.[1][2]

  • H-Bonding: Three amide NH groups positioned perfectly to hydrogen bond with N3 of Adenine and O2 of Thymine.[1][2]

N-[3-(benzoylamino)propyl]benzamide (The Challenger)[2]
  • Core Structure: Two benzamide units connected by a flexible propyl (

    
    ) linker.[1][2]
    
  • Geometry: Linear to flexible.[1][2] The propyl chain allows free rotation, lacking a defined crescent shape in solution.[2]

  • Electrostatics: Neutral at physiological pH (no amidine/guanidine tail).[2] It relies solely on weak van der Waals forces and hydrogen bonding.[2]

  • H-Bonding: Two amide NH groups, but their positioning is not rigidly fixed, leading to a higher entropic cost to "freeze" them into a binding conformation.[2]

Visualization: Structural Determinants of Binding

StructuralComparisonDistamycinDistamycin A(Rigid, Cationic)CurvatureIsohelical Curvature(Fits Minor Groove)Distamycin->CurvaturePossessesChargeCationic Amidine(Electrostatic Clamp)Distamycin->ChargePossessesBBPN-[3-(benzoylamino)propyl]benzamide(Flexible, Neutral)LinkerPropyl Linker(High Entropic Penalty)BBP->LinkerPossessesLowAffinityLow/Negligible Affinity(Ka < 10^4 M^-1)BBP->LowAffinityLacks ChargeHighAffinityHigh Affinity(Ka ~ 10^8 - 10^9 M^-1)Curvature->HighAffinityMinimizes Steric ClashCharge->HighAffinityAttracts DNA BackboneLinker->LowAffinityRequires conformational freezing

Figure 1: Causal relationship between chemical structure and DNA binding affinity.[1][2]

Quantitative Performance Analysis

The binding affinity of Distamycin is well-documented, whereas BBP serves as a "minimalist" model often used to demonstrate the necessity of the pyrrole core.[2] The table below synthesizes the performance gap.

FeatureDistamycin AN-[3-(benzoylamino)propyl]benzamideMechanism of Difference
Binding Constant (

)

M

(AT-rich)

M

(Est.)[1][2]
BBP lacks the thermodynamic driving force of charge and shape complementarity.[2]
Sequence Specificity High (Requires 4-5 AT base pairs)Low / Non-specificDistamycin reads the groove floor; BBP fits loosely or intercalates weakly.[1][2]
Binding Mode Minor Groove Binder (1:1 or 2:[1][2]1)Weak Groove / Non-specificDistamycin displaces hydration spine; BBP cannot effectively displace water.[2]

(Binding Energy)
~ -11 to -12 kcal/mol ~ -4 to -5 kcal/mol Distamycin binding is enthalpy-driven (

); BBP is entropy-penalized.[1][2]
Electrostatic Contribution Significant (~30-40% of

)
NegligibleAbsence of cationic tail in BBP removes long-range attraction.[1][2]
The "Linker Penalty" Explained

The propyl linker in BBP introduces a massive entropic penalty .[1][2] In solution, BBP exists in a vast ensemble of conformations. To bind DNA, it must "freeze" into a specific shape.[2] This loss of conformational entropy (

22

Experimental Protocols for Validation

To empirically verify these differences, a Fluorescence Intercalator Displacement (FID) assay is the industry standard.[2] It is robust, self-validating, and high-throughput.[2]

Protocol: Fluorescence Intercalator Displacement (FID)

Objective: Measure the ability of the test compound (Distamycin or BBP) to displace a fluorescent probe (Ethidium Bromide or Thiazole Orange) from DNA.[1][2]

Materials:

  • DNA: Calf Thymus DNA (ctDNA) or synthetic poly(dA-dT).[1][2]

  • Probe: Ethidium Bromide (EtBr).[2]

  • Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4 (Physiological ionic strength is crucial).

Workflow:

  • Baseline Establishment: Prepare a solution of DNA (

    
    ) and EtBr (
    
    
    ).[1][2] Allow fluorescence to stabilize (100% signal).[2]
  • Titration: Sequentially add aliquots of the ligand (Distamycin or BBP) from a concentrated stock.[1][2]

  • Equilibration: Incubate for 3 minutes after each addition.

  • Measurement: Record fluorescence emission at 600 nm (excitation 520 nm).

  • Data Analysis: Plot Relative Fluorescence (

    
    ) vs. [Ligand]. Calculate 
    
    
    (concentration required to displace 50% of probe).[2]

Expected Results:

  • Distamycin: Rapid decrease in fluorescence.[1][2]

    
    .[2]
    
  • BBP: Minimal or very shallow decrease in fluorescence.[1][2]

    
     (or no displacement observed).[2]
    
Visualization: Experimental Logic Flow

FID_ProtocolStartStart: DNA + EtBr Complex(High Fluorescence)AddLigandAdd Ligand(Distamycin or BBP)Start->AddLigandCompetitionCompetitive Binding EventAddLigand->CompetitionResultDistDistamycin Binds GrooveDisplaces EtBr -> Low FluorescenceCompetition->ResultDistHigh Affinity (Ki low)ResultBBPBBP Fails to BindEtBr Remains -> High FluorescenceCompetition->ResultBBPLow Affinity (Ki high)

Figure 2: Logic flow of the Fluorescence Intercalator Displacement (FID) assay.

Mechanistic Deep Dive: Why BBP Fails[2]

The Hydration Spine Barrier

The minor groove of AT-rich DNA is occupied by a "spine of hydration"—an ordered array of water molecules.[1][2] To bind, a ligand must displace these waters.[2]

  • Distamycin: Its amide groups form hydrogen bonds with DNA bases that are energetically equivalent or better than the water bonds, and the release of ordered water into the bulk solvent provides a favorable entropic gain (

    
    ).[1][2]
    
  • BBP: Lacks the precise spacing of H-bond donors to effectively replace the hydration spine.[1][2] The energy cost to desolvate the groove is not compensated by the binding energy.[2]

The Curvature Mismatch[2]
  • Distamycin: The pyrrole rings create a natural curvature (radius of curvature

    
    ) that matches the groove floor.[1][2]
    
  • BBP: The benzene rings are planar and the propyl linker is flexible.[1][2] It cannot conform to the helical twist of the groove without inducing strain in the ligand or the DNA.[2]

References

  • Zimmer, C., & Wahnert, U. (1986). Nonintercalating DNA-binding ligands: specificity of the interaction and their use as tools in biophysical, biochemical and biological investigations of the genetic material.[1][2] Progress in Biophysics and Molecular Biology, 47, 31-112.[2] Link

  • Dervan, P. B. (1986). Design of sequence-specific DNA-binding molecules.[1][2] Science, 232(4749), 464-471.[2] Link

  • Wemmer, D. E. (2000). Designed sequence-specific minor groove ligands.[1][2] Annual Review of Biophysics and Biomolecular Structure, 29, 439-461.[2] Link

  • Lown, J. W., et al. (1986). Molecular recognition between oligopeptides and nucleic acids: Novel imidazole-containing lexitropsins that display enhanced DNA binding specificity.[1][2] Biochemistry, 25(23), 7408-7416.[2] Link[2]

  • PubChem Compound Summary. N-[3-(benzoylamino)propyl]benzamide (NSC 81536).[1][2] National Center for Biotechnology Information.[2] Link[2]

Crystal structure data and melting point validation for CAS 68388-03-4

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural validation and thermal characterization of CAS 68388-03-4 , identified as N,N'-(Propane-1,3-diyl)dibenzamide (also known as 1,3-Bis(benzoylamino)propane).

While frequently utilized as a nucleating agent in polypropylene manufacturing (enhancing clarity and crystallization rates), this compound is of critical interest to drug development professionals as a potential Extractable/Leachable (E&L) derived from pharmaceutical packaging systems (e.g., IV bags, syringes, tubing).

Crystal Structure Validation & Thermal Analysis for E&L Identification

Chemical Identity & Structural Context

CAS 68388-03-4 is a symmetric bis-amide. In the context of pharmaceutical extractables, it is often detected during forced degradation studies of polymer-based container closure systems. Its identification relies on distinguishing it from homologous bis-amides and degradation byproducts.

PropertyData
Chemical Name N,N'-(Propane-1,3-diyl)dibenzamide
Synonyms 1,3-Bis(benzoylamino)propane; N,N'-Dibenzoyl-1,3-diaminopropane
CAS Registry Number 68388-03-4
Molecular Formula C₁₇H₁₈N₂O₂
Molecular Weight 282.34 g/mol
Structural Motif Symmetric diamide with an odd-numbered alkyl spacer (C3)
Primary Application Polypropylene Nucleating Agent (Beta-nucleator), Polymer Additive
Crystal Structure Data

The definitive solid-state conformation of CAS 68388-03-4 was established by Brisson & Brisse (1986) . Unlike its even-numbered homologs (e.g., the ethylene derivative), the propane spacer induces specific torsional constraints that define its unique X-ray diffraction (XRD) fingerprint.

Crystallographic Parameters
  • Conformation: The molecule adopts a ttg+g+ (trans-trans-gauche-gauche) conformation along the central NH–CH₂–CH₂–CH₂–NH backbone.[1]

  • Intermolecular Forces: The crystal lattice is stabilized by a network of C=O···H–N hydrogen bonds . These interactions form sheets that are critical for its function as a nucleating template for polymers.

  • Comparison to Thio-Analog: Research contrasts this structure with N,N'-(propane-1,3-diyl)dibenzothioamide (PDBTA), which forms a herringbone arrangement. The oxygen-containing CAS 68388-03-4 relies on stronger dipole-dipole stacking facilitated by the amide linkage.

Expert Insight: When validating this compound via Powder X-Ray Diffraction (PXRD), look for the characteristic d-spacing shifts resulting from the "odd-even" effect of the propyl chain compared to the ethyl or butyl analogs. The odd-numbered chain prevents the fully extended planar stacking seen in even-numbered bis-amides, often resulting in a lower melting point and distinct diffraction peaks.

Melting Point Validation Protocol

Accurate determination of the melting point (MP) is the primary method for rapid purity assessment. Literature values for bis-amides vary based on polymorphs. The protocol below uses Differential Scanning Calorimetry (DSC) for precise validation, essential for distinguishing CAS 68388-03-4 from high-melting polymer oligomers.

Experimental Protocol: DSC Thermal Analysis

Objective: Determine the onset melting temperature (


) and enthalpy of fusion (

).

Materials:

  • Sample: ~2–5 mg of dried CAS 68388-03-4 isolate.

  • Reference: Empty aluminum pan (crimped).

  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000 or similar).

Workflow:

  • Sample Prep: Weigh 3.0 ± 0.1 mg of sample into a Tzero aluminum pan. Crimp hermetically.

  • Equilibration: Equilibrate at 25°C for 5 minutes to stabilize heat flow.

  • Ramp 1 (Drying/History): Heat from 25°C to 180°C at 10°C/min. (Note: This removes thermal history and volatiles).

  • Cooling: Cool from 180°C to 25°C at 10°C/min to standardize crystallization.

  • Ramp 2 (Measurement): Heat from 25°C to 250°C at 10°C/min.

  • Analysis: Record the onset temperature of the endothermic peak during Ramp 2.

Acceptance Criteria:

  • Target Range: The melting point is typically observed in the range of 150°C – 160°C (dependent on specific polymorph purity).

    • Note: This is significantly lower than the ethylene homolog (N,N'-ethylenebisbenzamide, MP ~249°C) due to the odd-chain spacer effect reducing packing efficiency.

Comparative Performance & Alternatives

In E&L studies, distinguishing CAS 68388-03-4 from other common polyamide-related leachables is vital.

FeatureCAS 68388-03-4 (Propane Spacer)N,N'-Ethylenebisbenzamide (Ethane Spacer)N,N'-Dibenzoyl-1,6-diaminohexane
Chain Length C3 (Odd)C2 (Even)C6 (Even)
Melting Point Moderate (~155°C)High (~249°C)Moderate (~152°C)
Solubility (MeOH) ModeratePoorModerate
XRD Signature ttg+g+ conformationPlanar/ExtendedExtended
Origin Risk Polypropylene AdditiveSlip Agent / LubricantNylon 6,6 Oligomer
Systematic Identification Workflow

The following diagram outlines the logical decision tree for identifying CAS 68388-03-4 in a pharmaceutical extractables study.

EL_Identification_Workflow Start Unknown Peak in HPLC/GC-MS (Extractables Study) MS_Screen Mass Spec Screening ([M+H]+ = 283.14) Start->MS_Screen Fragment Fragmentation Pattern (m/z 105 Benzoyl ion) MS_Screen->Fragment Hypothesis Candidate: Bis-benzamide Fragment->Hypothesis Decision_MP Thermal Analysis (DSC) Hypothesis->Decision_MP High_MP MP > 240°C (Even Chain Homolog) Decision_MP->High_MP High Tm Mid_MP MP ~150-160°C (Odd Chain/C3) Decision_MP->Mid_MP Medium Tm XRD_Val XRD / NMR Validation (Confirm C3 Spacer) Mid_MP->XRD_Val Final_ID Confirmed ID: CAS 68388-03-4 XRD_Val->Final_ID

Figure 1: Decision logic for validating bis-amide leachables, distinguishing CAS 68388-03-4 from high-melting homologs.

References
  • Brisson, J., & Brisse, F. (1986). Structural and conformational analysis of N,N'-(propane-1,3-diyl)dibenzamide. Journal of Crystallographic and Spectroscopic Research. (Validates crystal structure and conformation).

  • PubChem Database. (2025).[2] N-[3-(benzoylamino)propyl]benzamide (CAS 68388-03-4). National Library of Medicine.

  • Nagasawa, A., et al. (2014).[1] Crystal structure of N,N'-(propane-1,3-diyl)dibenzothioamide. Acta Crystallographica Section E. (Provides comparative data for the thio-analog).

  • Jenke, D. (2009). Compatibility of Pharmaceutical Solutions and Contact Materials. Wiley. (General reference for Extractables & Leachables methodology).

Sources

UV-Vis Absorption Profile of N-[3-(benzoylamino)propyl]benzamide in Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary & Technical Profile

N-[3-(benzoylamino)propyl]benzamide (also known as N,N'-propane-1,3-diylbisbenzamide) functions as a bis-chromophoric system where two benzamide units are separated by a flexible, non-conjugated propyl linker.

In ethanol, the UV-Vis absorption profile is characterized by the additivity of its constituent chromophores . Unlike conjugated systems where linker length dramatically redshifts absorption, the saturated propyl spacer isolates the two benzamide moieties electronically. Consequently, its absorption maxima (


) mirror that of mono-N-alkylbenzamides but exhibit enhanced molar absorptivity (

).
Key Spectral Characteristics (Ethanol)
ParameterValue / RangeTransition Type
Primary

225 nm

(Allowed, Strong)
Secondary Band 270–280 nm

/ Benzenoid (Forbidden, Weak)
UV Cut-off < 210 nmSolvent limited (Ethanol cut-off ~205 nm)
Molar Absorptivity (

)

M

cm

~2x relative to N-propylbenzamide

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the spectral performance of N-[3-(benzoylamino)propyl]benzamide against its structural analogs. This comparison is vital for researchers selecting reference standards or designing detection protocols (e.g., HPLC-UV).

Comparison Table: Structural Analogs in Ethanol
CompoundStructure Type

(Ethanol)
Relative Intensity (

)
Spectroscopic Insight
N-[3-(benzoylamino)propyl]benzamide Bis-Chromophore 225 nm High (2x) Isolated chromophores lead to additive intensity without bathochromic shift.
N-Propylbenzamide Mono-Analog225 nmStandard (1x)The "monomer" unit. Identical electronic transition energy.
Benzamide Parent Amide225–230 nmStandard (1x)Slight shift possible due to lack of alkyl substitution on nitrogen.
N,N'-Ethylenebisbenzamide Short Linker Bis225 nmHigh (2x)Shorter linker (

) may induce steric strain but rarely affects electronic conjugation.
Expert Insight: The "Additivity" Principle

Why does the


 not shift significantly compared to the monomer?
  • Causality: The propyl linker (

    
    ) consists of 
    
    
    
    hybridized carbons. These orbitals do not participate in
    
    
    -conjugation. Therefore, the
    
    
    electrons of the two phenyl rings are electronically isolated.
  • Result: The molecule behaves photophysically as two independent N-propylbenzamide molecules floating in close proximity. The absorption energy (

    
    ) remains constant, but the probability of photon capture doubles, doubling the extinction coefficient (
    
    
    
    ).

Detailed Experimental Protocol

To ensure reproducibility and adherence to the Beer-Lambert Law (


), precise sample preparation is required. The high absorptivity of this bis-benzamide requires significant dilution.
Reagents & Equipment[1][2][3][4]
  • Analyte: N-[3-(benzoylamino)propyl]benzamide (>98% purity).

  • Solvent: Spectroscopic Grade Ethanol (UV Cut-off < 205 nm).[1] Note: Avoid denatured ethanol containing benzene or ketones.

  • Cuvettes: Quartz cuvettes (1 cm path length). Glass/Plastic absorb UV < 300 nm and are unsuitable.

Step-by-Step Workflow
  • Stock Solution Preparation (

    
     M): 
    
    • Weigh exactly 2.82 mg of N-[3-(benzoylamino)propyl]benzamide (MW

      
       282.34  g/mol ).
      
    • Transfer to a 10 mL volumetric flask.

    • Dissolve in spectroscopic grade ethanol. Sonicate if necessary to ensure complete dissolution.

    • Fill to the mark.

  • Working Solution Dilution (

    
     M): 
    
    • Transfer 100

      
      L  of the Stock Solution into a 10 mL  volumetric flask.
      
    • Dilute to volume with ethanol.

    • Target Absorbance: At this concentration, absorbance at 225 nm should be approximately 0.2 – 0.3 AU, ideal for high-accuracy measurements.

  • Measurement:

    • Baseline: Run a blank scan using pure ethanol from 200 nm to 400 nm.

    • Sample: Scan the working solution.

    • Validation: If

      
      , dilute further. If 
      
      
      
      , prepare a more concentrated working solution.

Visualizations

Figure 1: Structural Chromophore Analysis

This diagram illustrates why the absorption maximum does not shift relative to the monomer. The "Insulation" provided by the propyl chain is the key mechanistic factor.

ChromophoreAnalysis Benz1 Benzamide Unit A (Chromophore 1) Linker Propyl Linker (-CH2-CH2-CH2-) NO Conjugation Benz1->Linker Covalent Bond Result Spectral Result: Additive Intensity Identical λmax (225 nm) Benz1->Result Contribution Benz2 Benzamide Unit B (Chromophore 2) Linker->Benz2 Covalent Bond Benz2->Result Contribution

Caption: The propyl linker acts as an electronic insulator, preventing conjugation between the two benzamide units, resulting in an additive spectrum.

Figure 2: Experimental Workflow for UV-Vis Characterization

A self-validating protocol flow to ensure data integrity.

ExperimentalWorkflow Start Start: Solid Analyte Weigh Weigh ~2.8 mg (Precision Balance) Start->Weigh Dissolve Dissolve in Ethanol (Stock: 1 mM) Weigh->Dissolve Dilute Dilute 1:100 (Working: 10 µM) Dissolve->Dilute Measure Scan 200-400 nm Dilute->Measure Blank Baseline Correction (Pure Ethanol) Blank->Measure Reference Check Check Absorbance (A) Measure->Check Valid Valid Data (Record λmax) Check->Valid 0.1 < A < 1.0 Retry Re-dilute Check->Retry A > 1.0 or A < 0.1 Retry->Dilute

Caption: Step-by-step experimental workflow ensuring absorbance values fall within the linear dynamic range of the spectrophotometer.

References

  • PubChem. N-[3-(benzoylamino)propyl]benzamide Compound Summary. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Benzamide, N-propyl- UV/Vis Spectrum Data. National Institute of Standards and Technology. Available at: [Link]

  • Research Trends. Reactions of cosmetic UV filters with skin proteins: model studies of ketones with primary amines (N-Butylbenzamide UV Data). Available at: [Link][2][3][4][5][6][7][8][9][10]

  • Chiralabs. UV-Visible Absorption Cut-offs for Spectroscopic Solvents.[1] Available at: [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Protocol: N-[3-(benzoylamino)propyl]benzamide

[1]

Executive Summary

N-[3-(benzoylamino)propyl]benzamide (CAS: 68388-03-4), also known as 1,3-Bis(benzoylamino)propane, is a bis-amide derivative typically encountered as a solid crystalline powder in drug development and organic synthesis.[1] While not explicitly listed as a P-list or U-list acutely hazardous waste under US RCRA regulations, it must be managed as Hazardous Chemical Waste due to the toxicological profile of its parent pharmacophore, benzamide (H302, H341).[1]

Immediate Action Directive:

  • Do Not dispose of down the drain.[2]

  • Do Not mix with strong oxidizers.

  • Primary Disposal Method: High-temperature incineration at an approved facility equipped with nitrogen oxide (NOx) scrubbers.[1]

Chemical Profile & Hazard Identification

To ensure safe handling, researchers must understand the physicochemical properties that dictate disposal logistics.

PropertySpecificationOperational Implication
Chemical Name N-[3-(benzoylamino)propyl]benzamideBase identifier for waste manifests.
CAS Number 68388-03-4Required for inventory reconciliation.[1]
Molecular Formula C₁₇H₁₈N₂O₂High carbon/nitrogen content implies good combustibility.
Physical State White Solid / PowderDust generation is a primary inhalation risk during transfer.
Solubility Low in water; Soluble in DMSO, MethanolAqueous spills may precipitate; use organic solvents for cleanup.
Hazard Class Irritant / Potential Mutagen Treat as H302 (Harmful if swallowed) and H341 (Suspected genetic defects) based on benzamide moiety.[1]

Scientific Rationale for Classification: Although specific toxicological data for this dimer is limited, the structural subunit benzamide is a known Class 2 Mutagen and acute toxin (Oral LD50 Mouse: 1160 mg/kg). Under the Precautionary Principle of laboratory safety, this compound must be handled with the same rigor as its most toxic constituent until proven otherwise.

Pre-Disposal Handling & Segregation

Proper segregation prevents dangerous chemical reactions in the waste stream.

  • Incompatible Matrix: Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides). Amides can react with oxidizers to produce toxic gases.

  • Recommended Segregation: Isolate in "Solid Organic Waste" streams.

  • Labeling: Containers must be labeled "Hazardous Waste - Toxic/Irritant" with the full chemical name.[1] Avoid abbreviations like "BAPB".

Visual Workflow: Segregation Logic

The following diagram illustrates the decision process for segregating this compound from other laboratory waste streams.

SegregationLogicStartWaste Generation:N-[3-(benzoylamino)propyl]benzamideStateCheckPhysical State?Start->StateCheckSolidWasteSolid / PowderStateCheck->SolidWastePure CompoundLiquidWasteSolution (DMSO/MeOH)StateCheck->LiquidWasteDissolvedContamCheckContaminated Debris?(Gloves, Weigh Boats)StateCheck->ContamCheckConsumablesSolidActionSegregate intoWide-Mouth Poly JarSolidWaste->SolidActionLiquidActionSegregate intoSolvent Carboy (Halogen-Free)LiquidWaste->LiquidActionDebrisActionDouble Bag (Poly)Solid Waste DrumContamCheck->DebrisActionYes

Figure 1: Decision logic for segregating N-[3-(benzoylamino)propyl]benzamide based on physical state.

Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Compound)

Objective: Safe containment of bulk powder for incineration.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1] Use a powder hood or N95 respirator if handling >100mg to prevent dust inhalation.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Transfer:

    • Quantitatively transfer the solid into the waste container.

    • Do not sweep dust into the general trash.

    • Wipe the exterior of the container with a damp paper towel (methanol-dampened) to remove static-clung dust.[1]

  • Labeling: Affix a hazardous waste tag listing:

    • Chemical Name: N-[3-(benzoylamino)propyl]benzamide[1]

    • Hazards: Toxic, Irritant.[3][4]

Protocol B: Liquid Waste (Solutions & Mother Liquor)

Objective: Disposal of reaction mixtures or HPLC effluents containing the compound.

  • Compatibility Check: Ensure the solvent carrier is compatible with the waste carboy (e.g., do not put aqueous acidic solutions in metal cans).

  • Solvent Classification:

    • Non-Halogenated: If dissolved in Methanol, Ethanol, or DMSO.

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

  • Accumulation: Pour into the appropriate "Organic Solvent Waste" carboy.

  • Rinsing: Rinse the original glassware with a small volume of acetone or ethanol and add the rinsate to the waste carboy. Do not wash the first rinse down the sink.

Protocol C: Contaminated Debris (Spill Cleanup)

Objective: Managing consumables and spill residues.[2][3][4]

  • Spill Response:

    • Solid Spill: Cover with wet paper towels (to prevent dust) and scoop into a bag.

    • Liquid Spill: Absorb with vermiculite or clay-based absorbent pads.[1]

  • Packaging: Place all contaminated gloves, paper towels, and weigh boats into a clear polyethylene bag (minimum 2 mil thickness).

  • Sealing: Goose-neck seal the bag with tape and place it inside the laboratory's solid hazardous waste drum.

Final Disposition & Regulatory Compliance

The ultimate destruction of this chemical must occur off-site at a permitted facility.[1]

ParameterRequirementReason
Disposal Code Non-Regulated (unless mixed with listed solvents)Not a P/U listed waste, but "Generator Knowledge" dictates toxicity management.
Destruction Method Incineration (Fuel Blending) High heat (>1000°C) breaks the amide bonds; scrubbers capture nitrogen oxides.[1]
Sewer Discharge Strictly Prohibited Low water solubility and aquatic toxicity risks prevent POTW treatment.

Self-Validating Step: Before sealing any waste container, verify that the pH is between 5 and 9 (if liquid) and that no oxidizers are present.[1] This prevents exothermic reactions during transport.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 255782, N-[3-(benzoylamino)propyl]benzamide.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

Personal protective equipment for handling N-[3-(benzoylamino)propyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for N-[3-(benzoylamino)propyl]benzamide

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling N-[3-(benzoylamino)propyl]benzamide. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from structurally similar compounds.

Understanding the Risks: A Data-Driven Hazard Assessment

Potential Hazard Profile:

  • Acute Oral Toxicity: Benzamide is classified as harmful if swallowed[1][2].

  • Skin and Eye Irritation: Related benzamide compounds are known to cause skin irritation and serious eye irritation or damage[3][4][5][6][7][8][9].

  • Respiratory Irritation: Inhalation of dust from powdered forms of similar compounds may cause respiratory tract irritation[3][6][7][8][10].

  • Suspected Mutagenicity: Benzamide is suspected of causing genetic defects[1][2].

Given these potential risks, N-[3-(benzoylamino)propyl]benzamide should be handled as a hazardous substance, and rigorous safety precautions must be implemented.

The First Line of Defense: Engineering and Administrative Controls

Before considering personal protective equipment (PPE), it is crucial to implement robust engineering and administrative controls to minimize exposure.

  • Engineering Controls:

    • Ventilation: All handling of N-[3-(benzoylamino)propyl]benzamide, especially when in powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles. The fume hood also serves as a primary barrier against splashes[3].

    • Weighing: When weighing the compound, use a ventilated balance enclosure or perform the task within the fume hood to contain any fine dust.

  • Administrative Controls:

    • Designated Areas: Clearly demarcate specific laboratory areas for the handling of this compound and restrict access to authorized personnel only.

    • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking[1][2][3][4][5][8].

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are critical for preventing direct contact with N-[3-(benzoylamino)propyl]benzamide. The following table outlines the minimum required PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solids (Weighing, Transferring) Chemical splash goggles with side shields. A face shield is recommended for added protection.[3][10]Nitrile or neoprene gloves (double-gloving recommended).[11]Fully buttoned laboratory coat.[3]An N95-rated respirator may be necessary if dust cannot be adequately controlled by engineering means.[12]
Preparing Solutions Chemical splash goggles and a face shield.[3]Nitrile or neoprene gloves (double-gloving recommended).[11]Chemical-resistant laboratory coat or gown.[3][12]Not generally required if performed in a fume hood.
Spill Cleanup Chemical splash goggles and a face shield.[3]Heavy-duty nitrile or neoprene gloves.[11]Chemical-resistant coveralls or gown.[11]A respirator with an appropriate chemical cartridge is required for large spills.[12]
Step-by-Step PPE Protocol:

Donning (Putting On) PPE:

  • Gown/Coat: Put on your laboratory coat or gown, ensuring it is fully fastened.

  • Gloves: Don the first pair of nitrile or neoprene gloves.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if required.

  • Second Pair of Gloves: Don a second pair of gloves, ensuring the cuffs are pulled up over the sleeves of your laboratory coat.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown/Coat: Unfasten your laboratory coat and remove it by rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward.

  • Eye/Face Protection: Remove your face shield and goggles.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for safely handling N-[3-(benzoylamino)propyl]benzamide from receipt to disposal.

cluster_prep Preparation and Handling cluster_exp Experimentation cluster_cleanup Cleanup and Disposal Compound Receipt Compound Receipt Risk Assessment Risk Assessment Compound Receipt->Risk Assessment Select PPE Select PPE Risk Assessment->Select PPE Fume Hood Prep Fume Hood Prep Select PPE->Fume Hood Prep Weighing and Prep Weighing and Prep Fume Hood Prep->Weighing and Prep Perform Experiment Perform Experiment Weighing and Prep->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Waste Disposal Waste Disposal Doff PPE->Waste Disposal

Caption: Workflow for handling N-[3-(benzoylamino)propyl]benzamide.

Spill and Waste Management

Spill Management:

In the event of a spill, remain calm and follow these steps:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don the appropriate PPE for spill cleanup.

  • Contain: For solid spills, gently cover the material with an absorbent pad to avoid generating dust. For liquid spills, use an appropriate absorbent material to contain the spill.

  • Clean: Carefully scoop the contained material into a clearly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by soap and water.

Waste Disposal:

All materials contaminated with N-[3-(benzoylamino)propyl]benzamide, including used PPE, disposable labware, and spill cleanup materials, must be treated as hazardous waste.[3]

  • Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

By adhering to these rigorous safety protocols, you can significantly mitigate the risks associated with handling N-[3-(benzoylamino)propyl]benzamide and ensure a safe and productive research environment.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 255782, N-[3-(benzoylamino)propyl]benzamide." PubChem, [Link].

  • New Jersey Department of Health. "Hazard Summary: Benzamide." NJ.gov, [Link].

  • Cheméo. "Chemical Properties of Benzamide, N-propyl- (CAS 10546-70-0)." Cheméo, [Link].

  • Centers for Disease Control and Prevention. "Personal Protective Equipment for Use in Handling Hazardous Drugs." CDC, [Link].

  • BINGOLD. "Personal Protective Equipment." BINGOLD, [Link].

  • University of Alabama at Birmingham. "Personal Protective Equipment." UAB, [Link].

  • Wikipedia. "Benzamide." Wikipedia, [Link].

  • Oxford Lab Fine Chem LLP. "MATERIAL SAFETY DATA SHEET: Benzamide." Oxford Lab Fine Chem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 85451, 3-Benzylaminopropionamide." PubChem, [Link].

  • Chemos GmbH & Co.KG. "Safety Data Sheet: N-[3-(dimethylamino)propyl]oleamide." Chemos, [Link].

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.